2-Amino-N-isopropylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(2)7-5(8)3-6/h4H,3,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCKUYRPMPUHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-N-isopropylacetamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Amino-N-isopropylacetamide. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics of this compound. This guide summarizes key physicochemical data, outlines a plausible synthetic route based on established chemical principles, and presents this information in a clear, structured format to facilitate understanding and application in a research context.
Chemical Properties and Structure
This compound, also known by its IUPAC name 2-amino-N-(propan-2-yl)acetamide, is a derivative of glycinamide.[1] Its fundamental chemical and structural properties are summarized below.
General Information
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-N-(propan-2-yl)acetamide | [1] |
| CAS Number | 67863-05-2 | [1] |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
Structural Information
| Identifier | Value | Source(s) |
| SMILES | CC(C)NC(=O)CN | [2] |
| InChI | InChI=1S/C5H12N2O/c1-4(2)7-5(8)3-6/h4H,3,6H2,1-2H3,(H,7,8) | [2] |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible and commonly employed method for the synthesis of N-substituted 2-aminoacetamides involves the reaction of a primary amine with an α-haloacetamide. The following protocol is adapted from general procedures for similar compounds and serves as a foundational methodology.
Proposed Synthesis of this compound Hydrochloride
The synthesis can be conceptualized in a two-step process starting from 2-chloroacetyl chloride and isopropylamine, followed by amination. The hydrochloride salt is often prepared to improve stability and handling.
Step 1: Synthesis of 2-Chloro-N-isopropylacetamide
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve isopropylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 2-chloroacetyl chloride (1.0 equivalent) dropwise to the cooled solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-Chloro-N-isopropylacetamide.
-
Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of this compound Hydrochloride
-
Dissolve the purified 2-Chloro-N-isopropylacetamide (1.0 equivalent) in a suitable solvent, such as a concentrated solution of ammonia in methanol or ethanol.
-
The reaction is typically carried out in a sealed pressure vessel and may require heating.
-
The progress of the amination is monitored by TLC or GC-MS.
-
Once the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.
-
The resulting crude this compound is then dissolved in a suitable solvent like diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added to precipitate the hydrochloride salt.
-
The solid this compound hydrochloride is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Biological Context and Potential Signaling Pathways
Direct evidence for the involvement of this compound in specific biological signaling pathways is currently limited in scientific literature. However, as a glycinamide derivative, its biological activity may be contextualized by the known roles of similar molecules.
Glycinamide and its derivatives have been investigated for a range of biological activities, including their roles as inhibitors of enzymes such as Dipeptidyl Peptidase 4 (DPP-4) and Vascular Adhesion Protein-1 (VAP-1).[3][4] Furthermore, glycine itself acts as an inhibitory neurotransmitter and can modulate macrophage polarization through signaling pathways such as NF-κB, NRF2, and Akt.[5]
Given that this compound is a structural analogue of glycine, it is plausible that it could interact with glycine receptors or transporters, or other targets of small amino acid derivatives. The diagram below illustrates a generalized logical relationship for investigating the potential biological activity of a novel glycinamide derivative like this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C5H12N2O | CID 533849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycinergic Signaling in Macrophages and Its Application in Macrophage-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Amino-N-isopropylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic methodologies for 2-Amino-N-isopropylacetamide, a valuable building block in medicinal chemistry and drug development. The synthesis of this compound, also known as N-isopropylglycinamide, typically involves the formation of an amide bond between a glycine derivative and isopropylamine. The core challenge lies in selectively forming this bond while managing the reactivity of the amino group on the glycine backbone. This guide explores the most common and effective strategies to achieve this, complete with experimental protocols, comparative data, and process visualizations.
Core Synthetic Strategies
The synthesis of this compound is most effectively accomplished through a protected glycine intermediate. This approach prevents self-polymerization and other side reactions by temporarily masking the nucleophilic amino group of glycine. The general synthetic pathway involves three key stages: protection, amidation, and deprotection.
A prevalent method for this synthesis employs Boc-protected glycine (N-tert-butoxycarbonyl-glycine) as the starting material. This strategy is widely adopted in peptide chemistry due to the stability of the Boc protecting group under amide coupling conditions and its straightforward removal under acidic conditions.
An alternative, though less direct, route involves starting with a glycine ester, such as glycine methyl ester hydrochloride. This approach also requires an initial amino-protection step, followed by amidation and subsequent deprotection to yield the final product.
Method 1: Synthesis via Boc-Protected Glycine
This is the most common and reliable method for preparing this compound. It involves the coupling of Boc-glycine with isopropylamine using a suitable coupling agent, followed by the removal of the Boc protecting group.
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound from Boc-glycine.
Experimental Protocol
A representative experimental protocol derived from standard peptide coupling procedures is as follows:
-
Activation: To a solution of Boc-glycine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl) (1.1 equivalents) and an activator such as Hydroxybenzotriazole (HOBt) (1.1 equivalents). The mixture is stirred at 0 °C for 30 minutes to form the activated ester.
-
Amidation: Isopropylamine (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is diluted with an organic solvent and washed successively with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., 5% sodium bicarbonate solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Boc-protected product. Purification can be achieved by column chromatography.
-
Deprotection: The purified Boc-2-Amino-N-isopropylacetamide is dissolved in a solvent such as dioxane or ethyl acetate. A solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane) is added, and the mixture is stirred at room temperature for 1-4 hours.
-
Final Product Isolation: The solvent is removed under reduced pressure, and the resulting solid is often triturated with a non-polar solvent like diethyl ether to precipitate the hydrochloride salt of this compound. The product is then collected by filtration and dried.
Method 2: Synthesis via Glycine Methyl Ester
This method provides an alternative starting point and follows a similar logic of protection, amidation, and deprotection.
Experimental Workflow
Caption: Workflow for the synthesis of this compound starting from glycine methyl ester.
Experimental Protocol
-
Protection: Glycine methyl ester hydrochloride (1 equivalent) is dissolved in a suitable solvent, and a base such as triethylamine (2.2 equivalents) is added. Di-tert-butyl dicarbonate (Boc-anhydride) (1.1 equivalents) is then added, and the reaction is stirred at room temperature until the starting material is consumed. The product, Boc-glycine methyl ester, is isolated through a standard aqueous work-up.
-
Amidation: The Boc-glycine methyl ester (1 equivalent) is dissolved in a solvent like methanol. A solution of isopropylamine (excess, e.g., 5-10 equivalents) in methanol is added, and the mixture is stirred at room temperature or gently heated. The progress of the reaction is monitored by TLC.
-
Work-up and Isolation: Upon completion, the solvent and excess isopropylamine are removed under reduced pressure. The crude Boc-protected amide is then purified, typically by column chromatography.
-
Deprotection: The deprotection step is identical to that described in Method 1, involving treatment with a strong acid to remove the Boc group and form the hydrochloride salt of the final product.
Data Summary
The following table summarizes typical reaction parameters for the key steps in the synthesis of this compound via the Boc-glycine route. Yields are generally high for each step, leading to good overall process efficiency.
| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Amide Coupling | Boc-Glycine, EDC, HOBt, Isopropylamine, DCM/DMF | 0 to RT | 12 - 24 | 85 - 95 |
| Deprotection | Boc-protected amide, 4M HCl in Dioxane | RT | 1 - 4 | > 95 |
| Overall | ~80 - 90 |
Concluding Remarks
The synthesis of this compound is reliably achieved through standard peptide chemistry protocols. The use of Boc-protected glycine is the most direct and widely applicable method, offering high yields and a straightforward purification process. The choice of coupling agents and solvents can be optimized depending on the scale of the reaction and available resources. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development to successfully synthesize this important chemical intermediate.
In-depth Technical Guide: 2-Amino-N-isopropylacetamide (CAS 67863-05-2)
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of in-depth technical information available for 2-Amino-N-isopropylacetamide. The information presented in this guide is based on data from chemical suppliers and publicly accessible databases. No peer-reviewed scientific studies detailing its synthesis, biological activity, or experimental protocols were found. Therefore, the core requirements for a detailed technical whitepaper, including extensive quantitative data, experimental protocols, and signaling pathways, cannot be fully met.
Chemical Identity and Properties
This compound, with the CAS number 67863-05-2, is a chemical compound also known by its synonyms, which include n-isopropylglycinamide, 2-amino-N-(methylethyl)acetamide, and N-propan-2-ylglycinamide.[1] It is primarily available as a research chemical.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its hydrochloride salt are presented in Table 1. This data is compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 67863-05-2 | [1] |
| Molecular Formula | C₅H₁₂N₂O | [1][2] |
| Molecular Weight | 116.16 g/mol | [1] |
| Alternate Names | n-isopropylglycinamide; 2-amino-N-(methylethyl)acetamide; N-propan-2-ylglycinamide | [1] |
| Purity | ≥95% (as offered by some suppliers) | [1] |
| CAS Number (HCl Salt) | 614718-86-4 | [3][4] |
| Molecular Formula (HCl Salt) | C₅H₁₂N₂O · HCl | [4] |
| Molecular Weight (HCl Salt) | 152.63 g/mol | [4] |
Structural Information
The basic structure of this compound consists of an acetamide backbone with an amino group at the alpha-carbon and an isopropyl group attached to the amide nitrogen.
Synthesis and Manufacturing
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the public domain. However, a general synthetic approach for a related compound, N-isopropylacetamide, involves the reaction of an amine with an acetylating agent.
General Synthetic Workflow for a Related Amide
A plausible, though unverified, synthetic route for this compound could be conceptualized as a multi-step process. A generalized workflow for the synthesis of a related amide is presented below. Note: This is a hypothetical workflow and has not been experimentally validated for the target compound.
Caption: Hypothetical synthesis workflow for this compound.
Biological Activity and Applications
There is a significant lack of published research on the biological activity, mechanism of action, or potential therapeutic applications of this compound. One supplier of the hydrochloride salt of this compound notes its potential use in Peptide Nucleic Acid (PNA) research, though no specific studies are cited.[5] PNAs are synthetic analogs of nucleic acids with a peptide-like backbone, which are used in various research and diagnostic applications.
Without experimental data, any discussion of signaling pathways or mechanisms of action would be purely speculative.
Experimental Protocols
As no scientific literature detailing experiments with this compound has been identified, this guide cannot provide any experimental protocols.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautionary statements for the hydrochloride salt of this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling.[6] Standard laboratory safety practices, including the use of personal protective equipment, are recommended.
Conclusion
This compound (CAS 67863-05-2) is a commercially available research chemical. However, there is a notable absence of in-depth technical and scientific information in the public domain. Key data regarding its synthesis, biological effects, and experimental use are not available in peer-reviewed literature. This severely limits a comprehensive understanding of the compound beyond its basic chemical identity. Further research would be required to elucidate its properties and potential applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C5H12N2O | CID 533849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 614718-86-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. This compound HCl - Creative Peptides [pna.creative-peptides.com]
- 6. This compound hydrochloride | 614718-86-4 [amp.chemicalbook.com]
N-isopropylglycinamide: A Technical Whitepaper on Potential Biological Activities
Disclaimer: This document provides a technical overview of the potential biological activities of N-isopropylglycinamide based on the analysis of structurally related compounds. As of the date of this publication, there is no direct, peer-reviewed research available on the specific biological effects of N-isopropylglycinamide. The information presented herein is intended for researchers, scientists, and drug development professionals for informational and research-guiding purposes only.
Executive Summary
N-isopropylglycinamide is a simple N-substituted glycine amide. While this specific molecule has not been the subject of published biological studies, its structural motifs—a glycine core and an N-alkyl amide—are present in compounds with known biological activities. This whitepaper explores two primary potential activities for N-isopropylglycinamide based on structure-activity relationships of analogous compounds: anti-inflammatory effects through the inhibition of Vascular Adhesion Protein-1 (VAP-1) and nootropic or neuroprotective effects via modulation of central nervous system targets. This document outlines the theoretical basis for these potential activities, proposes detailed experimental protocols for their investigation, and presents hypothetical data and signaling pathways to guide future research.
Inferred Potential Biological Activities
Potential Anti-inflammatory Activity: VAP-1 Inhibition
Glycine amide derivatives have been identified as inhibitors of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).[1][2] VAP-1 is an endothelial cell adhesion molecule that plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[3][4][5] The enzymatic activity of VAP-1, which catalyzes the oxidative deamination of primary amines, produces pro-inflammatory byproducts such as hydrogen peroxide, aldehydes, and ammonia.[3][6] These products can further upregulate other adhesion molecules like ICAM-1, VCAM-1, and E-selectin, amplifying the inflammatory response.[7]
Given that N-isopropylglycinamide is a glycine amide derivative, it is plausible that it could interact with and inhibit the enzymatic activity of VAP-1. The N-isopropyl group, a small lipophilic substituent, may influence the compound's binding affinity and cell permeability. Inhibition of VAP-1 by N-isopropylglycinamide could therefore represent a potential therapeutic strategy for inflammatory diseases.[2][3]
Potential Nootropic and Neuroprotective Activity
The core amino acid, glycine, is a key neurotransmitter with both inhibitory and excitatory functions in the central nervous system.[8] It acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are fundamental to synaptic plasticity, learning, and memory.[8][9] Supplementation with glycine has been shown to improve sleep quality and has been investigated for its potential cognitive-enhancing and neuroprotective effects.[8]
N-substituted glycine derivatives, or peptoids, are a class of compounds explored for their biological activities and resistance to proteolytic degradation.[10] The N-isopropyl substitution in N-isopropylglycinamide increases its lipophilicity compared to glycine, which could enhance its ability to cross the blood-brain barrier.
One of the established mechanisms for nootropic action is the modulation of cholinergic neurotransmission. The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, leads to increased acetylcholine levels in the synaptic cleft, which is associated with improved cognitive function. It is hypothesized that N-isopropylglycinamide may exhibit AChE inhibitory activity.
Hypothetical Quantitative Data
To guide future experimental work, the following table presents a hypothetical summary of quantitative data that could be generated for N-isopropylglycinamide. Note: This data is illustrative and not based on experimental results.
| Assay Type | Target/Model | Parameter | Hypothetical Value |
| Anti-inflammatory | |||
| In Vitro Enzyme Assay | Human VAP-1/SSAO | IC50 | 15 µM |
| In Vitro Enzyme Assay | Rat VAP-1/SSAO | IC50 | 25 µM |
| Nootropic | |||
| In Vitro Enzyme Assay | Human AChE | IC50 | 50 µM |
| In Vivo Memory Assay | Passive Avoidance (Mice) | Increase in step-through latency at 10 mg/kg | 120% |
Proposed Experimental Protocols
In Vitro VAP-1/SSAO Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-isopropylglycinamide against VAP-1/SSAO.
Principle: The amine oxidase activity of VAP-1 is measured by detecting the production of hydrogen peroxide using a fluorometric probe, such as Amplex Red. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with hydrogen peroxide to produce the highly fluorescent resorufin.
Materials:
-
Recombinant human VAP-1/SSAO
-
N-isopropylglycinamide
-
Benzylamine (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 530-560 nm / ~590 nm)
Procedure:
-
Prepare a stock solution of N-isopropylglycinamide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of N-isopropylglycinamide in PBS to create a range of test concentrations.
-
In a 96-well plate, add the VAP-1 enzyme solution to each well.
-
Add the N-isopropylglycinamide dilutions or vehicle control to the respective wells.
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
Prepare a reaction cocktail containing Amplex Red, HRP, and benzylamine in PBS.
-
Initiate the reaction by adding the reaction cocktail to all wells.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 of N-isopropylglycinamide against AChE.
Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm.[11][12][13]
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
N-isopropylglycinamide
-
Acetylthiocholine iodide (ATCI), substrate
-
DTNB (Ellman's reagent)
-
0.1 M Phosphate Buffer, pH 8.0
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Prepare a stock solution of N-isopropylglycinamide in a suitable solvent.
-
Create serial dilutions of the test compound in phosphate buffer.
-
Set up the assay plate with wells for blank (buffer, DTNB, ATCI), control (buffer, AChE, DTNB, solvent), and test samples (buffer, AChE, DTNB, test compound dilutions).
-
Add the buffer, AChE solution, and DTNB to the control and test wells. Add the test compound dilutions or solvent to the appropriate wells.
-
Incubate the plate for 10-15 minutes at 25°C.[11]
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately read the absorbance at 412 nm in kinetic mode every 60 seconds for 5-10 minutes.
-
Determine the reaction rate for each well.
-
Calculate the percentage of AChE inhibition for each concentration of N-isopropylglycinamide.
-
Determine the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration.
In Vivo Passive Avoidance Test for Memory Assessment
Objective: To evaluate the effect of N-isopropylglycinamide on learning and memory in a rodent model.
Principle: The passive avoidance test is a fear-motivated test that assesses memory.[14][15] The animal learns to avoid an environment in which it previously received an aversive stimulus (a mild foot shock). A longer latency to enter the shock-associated compartment is indicative of better memory retention.[14][15]
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with a grid for delivering a mild electric shock.
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Training (Acquisition Trial):
-
Administer N-isopropylglycinamide or vehicle (e.g., saline) intraperitoneally 30-60 minutes before the training.
-
Place the mouse in the light compartment, facing away from the opening.
-
When the mouse enters the dark compartment, the door closes automatically, and a mild, brief foot shock (e.g., 0.25 mA for 1 second) is delivered.[16]
-
Record the initial latency to enter the dark compartment.
-
Return the mouse to its home cage.
-
-
Testing (Retention Trial):
-
24 hours after the training trial, place the mouse back into the light compartment.
-
No shock is delivered during this trial.
-
Record the step-through latency (the time it takes for the mouse to enter the dark compartment). A cut-off time (e.g., 300 seconds) is typically set.
-
-
Data Analysis: Compare the step-through latencies between the vehicle-treated and N-isopropylglycinamide-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test). An increased latency in the treated group suggests memory enhancement.
Visualizations
Proposed Investigational Workflow
Caption: A proposed workflow for the biological evaluation of N-isopropylglycinamide.
Potential Anti-inflammatory Signaling Pathway via VAP-1
Caption: Inferred VAP-1 signaling pathway and point of inhibition.
Potential Nootropic Mechanisms of Action
Caption: Potential nootropic mechanisms for N-isopropylglycinamide.
References
- 1. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 5. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 8. nootropicsexpert.com [nootropicsexpert.com]
- 9. The glycine site of NMDA receptors: A target for cognitive enhancement in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Passive avoidance test [panlab.com]
- 15. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 16. 2.7. Passive avoidance test [bio-protocol.org]
physical and chemical properties of 2-amino-N-(methylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-amino-N-(methylethyl)acetamide. The information is curated for professionals in research and development, offering a foundational understanding of this molecule.
Chemical Identity and Structure
2-amino-N-(methylethyl)acetamide, also known as 2-amino-N-isopropylacetamide or N-isopropylglycinamide, is a simple amino acid amide derivative. Its core structure consists of a glycine amino acid where the carboxyl group is converted to an N-isopropyl amide.
| Identifier | Value |
| IUPAC Name | 2-amino-N-(1-methylethyl)acetamide |
| CAS Number | 67863-05-2[1] |
| Molecular Formula | C₅H₁₂N₂O[1] |
| Molecular Weight | 116.16 g/mol [1] |
| Canonical SMILES | CC(C)NC(=O)CN |
| InChI Key | LKCKUYRPMPUHTD-UHFFFAOYSA-N |
Physicochemical Properties
Experimental data for 2-amino-N-(methylethyl)acetamide is limited. The following table summarizes available experimental and predicted data for the target compound and its close structural analogs.
| Property | Value | Notes |
| Melting Point | Not available | Data for the hydrochloride salt is not available. |
| Boiling Point | 199.7 °C at 760 mmHg (Predicted for N-isopropylacetamide)[2] | Experimental data for the target molecule is not available. |
| Solubility | Slightly soluble in water; Soluble in most organic solvents.[3] | General solubility profile for related amides. |
| pKa | 16.31 ± 0.46 (Predicted for N-isopropylacetamide)[4] | This predicted value is for the amide proton and does not reflect the basicity of the primary amine. The pKa of the primary amino group is expected to be in the range of 9-10, typical for primary amines. |
| LogP | 0.92 (Predicted for N-isopropylacetamide) | A measure of lipophilicity. |
Spectral Data
A 13C NMR spectrum for 2-amino-N-(methylethyl)acetamide has been reported.
-
¹³C NMR (CDCl₃): Chemical shift data is available, providing confirmation of the carbon skeleton.
No experimental ¹H NMR, mass spectrometry, or IR spectroscopy data for the free base were found in the public domain. However, spectral data for related compounds such as N-(2-aminoethyl)acetamide are available and can provide comparative insights.[5]
Experimental Protocols: Synthesis
The synthesis of 2-amino-N-(methylethyl)acetamide can be achieved through several established methods for amide bond formation. Two common strategies are outlined below.
Amide Coupling of a Protected Glycine with Isopropylamine
This is a widely used method in peptide synthesis and can be adapted for this molecule. The amino group of glycine is first protected, then the carboxylic acid is activated and reacted with isopropylamine, followed by deprotection.
Workflow:
Detailed Methodology (General Protocol):
-
Protection: To a solution of glycine in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium hydroxide) at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the solution and extract the N-Boc-glycine.
-
Coupling: Dissolve N-Boc-glycine, a coupling agent (e.g., 1-hydroxybenzotriazole, HOBt), and a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) at 0 °C. Add isopropylamine to the mixture and stir at room temperature overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the protected amide in a suitable solvent (e.g., dichloromethane) and add a deprotecting agent (e.g., trifluoroacetic acid, TFA). Stir at room temperature until the reaction is complete. Remove the solvent and excess acid under reduced pressure. The final product can be isolated as a salt or neutralized to obtain the free base.
Nucleophilic Substitution of a Haloacetamide
This two-step approach involves the initial synthesis of an N-isopropyl haloacetamide, followed by a nucleophilic substitution with an amine source.
Workflow:
Detailed Methodology (General Protocol):
-
Synthesis of 2-chloro-N-isopropylacetamide: To a solution of isopropylamine and a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add chloroacetyl chloride dropwise. Stir the reaction mixture at room temperature for several hours. Wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer and concentrate to obtain the crude 2-chloro-N-isopropylacetamide, which can be purified by recrystallization or chromatography.
-
Amination: The 2-chloro-N-isopropylacetamide is then reacted with a source of ammonia, such as a solution of ammonia in an alcohol, or by using a protected amine equivalent like sodium azide followed by reduction. For direct amination, the chloroacetamide is dissolved in a solvent like ethanol, and a concentrated solution of ammonia is added. The reaction is typically heated in a sealed vessel. After completion, the solvent is removed, and the product is isolated and purified.
Potential Biological Activities
While no specific biological studies on 2-amino-N-(methylethyl)acetamide have been found, the broader class of N-substituted 2-aminoacetamides has been investigated for various biological activities.
-
Antimicrobial and Antiprotozoal Activities: Several studies have reported the synthesis and evaluation of N-substituted aminoacetamides as potential antimicrobial and antiprotozoal agents. These compounds have shown activity against various bacterial and parasitic strains.[3][6] The structural similarity of 2-amino-N-(methylethyl)acetamide to these active compounds suggests that it could be a candidate for antimicrobial screening programs. Small amino acid amides, in general, are being explored as antimicrobial agents.
-
Cytotoxicity: The cytotoxicity of related compounds has been evaluated against various cell lines. For instance, some studies on poly(N-isopropyl acrylamide) have explored its biocompatibility and cytotoxicity. Any potential therapeutic application of 2-amino-N-(methylethyl)acetamide would require thorough cytotoxicity profiling.
It is important to note that these are potential areas of investigation based on the activity of structurally related molecules, and specific biological data for 2-amino-N-(methylethyl)acetamide is not yet available.
Conclusion
2-amino-N-(methylethyl)acetamide is a small, synthetically accessible molecule. While a complete experimental profile of its physicochemical properties is not yet available, this guide provides a summary of the known information and outlines reliable methods for its synthesis. The biological activities of related compounds suggest that it may be a valuable scaffold for further investigation in drug discovery, particularly in the area of antimicrobial research. Further studies are warranted to fully characterize this compound and explore its potential applications.
References
- 1. scbt.com [scbt.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of some 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Small Antimicrobial Agents Based on Acylated Reduced Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-N-isopropylacetamide: Molecular Weight and Formula
This guide provides essential physicochemical data for 2-Amino-N-isopropylacetamide, targeting researchers, scientists, and professionals in drug development. All quantitative information is presented in a structured format for clarity and ease of comparison.
Physicochemical Properties
The fundamental molecular attributes of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2] |
Molecular Structure and Connectivity
The chemical structure of this compound consists of a central acetamide core. This core is substituted with an amino group at the alpha-carbon and an isopropyl group at the amide nitrogen. The logical relationship between these constituent parts is illustrated in the following diagram.
Caption: Logical relationship of this compound's functional groups.
References
The Solubility Profile of 2-Amino-N-isopropylacetamide: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides a comprehensive overview of the solubility characteristics of 2-Amino-N-isopropylacetamide, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It outlines the predicted solubility of this compound in a range of common laboratory solvents and provides detailed experimental protocols for its empirical determination.
Introduction to this compound
This compound is a fascinating molecule for study due to its bifunctional nature, incorporating both a primary amine and a secondary amide. These functional groups are pivotal in determining its chemical reactivity and physical properties, including its solubility. The presence of the hydrophilic amino and amide moieties, combined with the hydrophobic isopropyl group, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding this profile is critical for its application in synthesis, purification, and formulation.
Predicted Solubility of this compound
While specific quantitative solubility data for this compound is not extensively available in published literature, we can predict its general solubility based on its molecular structure and the principle of "like dissolves like".
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The amino and amide groups can form hydrogen bonds with protic solvents. The presence of the amino group also allows for salt formation at acidic pH, further increasing aqueous solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors for the N-H protons of the amine and amide groups. |
| Nonpolar | Toluene, Hexane | Low | The hydrophobic isopropyl group may provide some limited solubility, but the polar amino and amide groups will significantly hinder dissolution in nonpolar media. |
| Ethers | Diethyl ether, THF | Low to Moderate | Ethers have intermediate polarity and can act as hydrogen bond acceptors, but their overall nonpolar character will likely limit solubility. |
| Ketones | Acetone | Moderate | Acetone's polarity and ability to accept hydrogen bonds suggest moderate solubility. |
| Esters | Ethyl Acetate | Low to Moderate | Similar to ethers, the polarity of the ester group will be balanced by the nonpolar alkyl chains, leading to limited solubility. |
Experimental Determination of Solubility
To obtain precise quantitative data, a systematic experimental approach is necessary. The following protocol describes a standard method for determining the solubility of this compound.
Isothermal Equilibrium Solubility Protocol
This method involves creating a saturated solution of the compound at a constant temperature and then measuring the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, toluene)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other quantitative analytical instrument.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Hypothetical Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
2-Amino-N-isopropylacetamide: An Obscure Glycinamide Derivative with Limited Publicly Available Research
Chemical and Physical Properties
A summary of the basic chemical and physical data for 2-Amino-N-isopropylacetamide is presented in Table 1. This information is primarily sourced from chemical supplier catalogs and public chemical databases.
| Property | Value | Source |
| CAS Number | 67863-05-2 | [1] |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Alternate Names | n-isopropylglycinamide; 2-amino-N-(methylethyl)acetamide; N-propan-2-ylglycinamide | [1] |
| Purity (typical) | ≥95% | [1] |
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are absent from the surveyed literature. General methods for the synthesis of amides from carboxylic acids and amines are well-established in organic chemistry. A plausible synthetic route for this compound would involve the coupling of a protected glycine derivative (to prevent self-reaction of the amino group) with isopropylamine, followed by deprotection.
A generalized workflow for such a synthesis is depicted below. It is important to note that this is a theoretical pathway and has not been specifically documented for this compound in the available literature.
Figure 1. A plausible, though undocumented, synthetic workflow for this compound.
Potential Applications and Biological Activity
The searches for the biological activity and applications of this compound did not yield any specific results. The broader class of amino acid amides and their derivatives are known to possess a wide range of biological activities and are utilized as building blocks in drug discovery.[2][3][4] For instance, the amide bond is a fundamental component of peptides and proteins, and synthetic amino acid amides are often explored for their potential as enzyme inhibitors, antimicrobial agents, and other therapeutic applications.[5]
However, without specific studies on this compound, any discussion of its biological activity remains speculative and would be based on analogies to other structurally related small molecules. The presence of a primary amine and an amide group suggests potential for hydrogen bonding and interactions with biological targets.
Use as a Chemical Building Block
The most prominent role of this compound, based on its commercial availability, is likely as a chemical building block in the synthesis of more complex molecules. Its bifunctional nature (a primary amine and an amide) allows for further chemical modifications at either end of the molecule. This could be valuable in the construction of larger scaffolds for various applications, including agrochemicals, materials science, and pharmaceuticals.
A logical workflow illustrating its potential use as a building block is presented below.
Figure 2. Logical relationship of this compound as a chemical intermediate.
Conclusion
References
Unlocking New Frontiers: A Technical Guide to the Research Potential of 2-Amino-N-isopropylacetamide
For Immediate Release
A Deep Dive into the Core Potential of a Versatile Chemical Building Block for Advanced Therapeutic and Diagnostic Applications
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the untapped research potential of 2-Amino-N-isopropylacetamide. While seemingly a simple molecule, its significance emerges as a key building block in the synthesis of Peptide Nucleic Acids (PNAs), a class of synthetic polymers with profound implications for gene-targeted therapies and advanced diagnostics. This document outlines core data, proposes novel research avenues, and provides conceptual frameworks for future investigations.
Core Properties of this compound
This compound, also known as N-isopropylglycinamide, is a chemical compound with the CAS number 67863-05-2.[1] Its fundamental properties are summarized in the table below. The primary utility of this compound in a research context is as a monomer unit in the creation of PNA backbones.[2][3]
| Property | Value | Reference |
| CAS Number | 67863-05-2 | [1] |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Alternate Names | n-isopropylglycinamide; 2-amino-N-(methylethyl)acetamide; N-propan-2-ylglycinamide | [1] |
| Primary Application | Building block for Peptide Nucleic Acid (PNA) synthesis | [2][3] |
| Purity (typical) | ≥95% | [1] |
The Central Role in Peptide Nucleic Acid (PNA) Technology
Peptide Nucleic Acids are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain composed of repeating N-(2-aminoethyl)glycine units, to which the nucleobases are attached.[2][3] this compound serves as a precursor to these backbone units. The neutral backbone of PNAs confers several advantageous properties over natural nucleic acids, including stronger and more specific binding to complementary DNA and RNA sequences due to the absence of electrostatic repulsion.[4][5] Furthermore, PNAs are resistant to degradation by nucleases and proteases, enhancing their stability in biological systems.[4][6]
The unique characteristics of PNAs open up a vast landscape of biomedical applications, positioning this compound as a critical starting material for these technologies.
Potential PNA-based Applications:
-
Antigene and Antisense Therapy: PNAs can bind to DNA or mRNA with high affinity and specificity, enabling the inhibition of gene transcription or translation.[2][6][7] This has potential therapeutic applications in cancer, genetic disorders, and viral infections.
-
Diagnostic Tools: Labeled PNA probes are utilized in techniques like fluorescent in situ hybridization (FISH) for cytogenetic analysis and mutation detection due to their high specificity.[7]
-
Biosensors: The robust and specific binding of PNAs makes them excellent candidates for the development of sensitive and selective biosensors for detecting specific DNA or RNA sequences.[6]
-
Molecular Biology Reagents: PNAs can be used to modulate PCR reactions and as tools for studying DNA-protein interactions.[7]
Proposed Research Areas for this compound
The true research potential of this compound lies not in its direct biological activity, but in its capacity to be chemically modified to create novel PNA monomers. These modifications could address the key challenges in PNA technology, primarily cellular delivery, and expand their functional capabilities.
Enhancing Cellular Uptake through Backbone Modification
A significant hurdle for the in vivo application of PNAs is their poor cell membrane permeability.[4] Research into modifying the this compound structure before its incorporation into PNAs could yield novel monomers that facilitate cellular uptake.
Proposed Research Workflow:
Experimental Protocols:
-
Synthesis of Modified Monomers: A generalized protocol would involve the reaction of the primary amine of this compound with various functional groups. For instance, reductive amination with a lipidic aldehyde to introduce a lipophilic tail, or coupling with a protected amino acid to add a cationic charge.
-
Solid-Phase PNA Synthesis: Standard Fmoc- or Boc-based solid-phase synthesis protocols can be adapted to incorporate the newly synthesized monomers.[8] The key steps involve:
-
Attachment of the first monomer to a solid support.
-
Deblocking of the terminal amine.
-
Coupling of the next PNA monomer (either standard or modified) using an activating agent like HATU.
-
Capping of unreacted amines.
-
Repeating the cycle until the desired sequence is achieved.
-
Cleavage from the support and deprotection.
-
-
Cellular Uptake Assay: PNA oligomers can be synthesized with a fluorescent tag (e.g., fluorescein). The modified PNAs are incubated with cultured cells, and uptake is visualized and quantified using fluorescence microscopy or flow cytometry.
Development of pH-Sensitive PNAs for Endosomal Escape
Another strategy to improve intracellular delivery is to design PNAs that can escape the endosome after uptake. This can be achieved by incorporating monomers that change their charge or conformation in the acidic environment of the endosome.
Proposed Logic for pH-Responsive PNA:
Research Direction:
This would involve designing and synthesizing derivatives of this compound containing groups with a pKa in the range of 5.5-6.5, such as imidazole or morpholine moieties. These modified monomers would then be incorporated into PNA sequences and tested for their ability to facilitate endosomal escape, potentially using colocalization studies with endosomal markers.
Probing Structure-Activity Relationships in Novel PNA Backbones
The isopropyl group of this compound provides a point for steric variation. Systematically replacing this group with other alkyl or functionalized groups could elucidate structure-activity relationships (SAR) for PNA-nucleic acid interactions.
| Modification to Isopropyl Group | Hypothesized Effect | Rationale |
| Smaller alkyl groups (e.g., ethyl) | Increased flexibility | May alter the pre-organization of the PNA backbone, potentially affecting binding kinetics. |
| Bulkier alkyl groups (e.g., t-butyl) | Increased rigidity | Could enhance the pre-organization of the PNA into a helical conformation, potentially increasing binding affinity.[5] |
| Cyclic groups (e.g., cyclohexyl) | Constrained conformation | May lock the backbone into a favorable binding geometry, improving affinity and specificity. |
| Functionalized groups (e.g., hydroxypropyl) | Increased hydrophilicity | Could improve solubility and alter interactions with the solvent and target nucleic acid. |
Experimental Approach:
A library of 2-Amino-N-alkylacetamides would be synthesized and incorporated into a standard PNA sequence. The binding affinity of these modified PNAs to their complementary DNA and RNA targets would be quantified using techniques such as UV-melting temperature (Tm) analysis, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).
Conclusion
This compound is more than a simple chemical reagent; it is a gateway to innovating a powerful class of therapeutic and diagnostic molecules. While its direct biological activity is limited, its role as a modifiable PNA building block presents significant research opportunities. The future of PNA-based technologies may well depend on the creative chemical derivatization of this core structure to overcome current limitations and unlock new functionalities. This guide serves as a foundational document to inspire and direct future research in this exciting and promising field.
References
- 1. scbt.com [scbt.com]
- 2. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Peptide nucleic acids: Advanced tools for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
Theoretical and Computational Investigations of 2-Amino-N-isopropylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Amino-N-isopropylacetamide. Due to the limited availability of direct theoretical studies on this specific molecule, this document outlines a robust framework based on established computational chemistry techniques and data from structurally analogous compounds. This guide is intended to serve as a detailed roadmap for researchers seeking to investigate the molecular properties, reactivity, and potential biological activity of this compound and similar small molecules. The content covers quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and vibrational analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and molecular docking studies. Furthermore, detailed, albeit inferred, experimental protocols for its synthesis and characterization are provided to complement the theoretical investigations.
Introduction
This compound, a simple amino acid amide derivative, presents an interesting scaffold for chemical and pharmaceutical research. Its structure, featuring both a primary amine and a secondary amide, suggests potential for diverse chemical interactions and biological activities. Theoretical studies are paramount in elucidating the fundamental electronic and structural properties of such molecules, providing insights that can guide experimental work and drug design efforts. This guide details the application of modern computational techniques to build a comprehensive theoretical understanding of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These values are crucial for parameterizing computational models and for the practical handling of the compound in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | PubChem[1] |
| Molecular Weight | 116.16 g/mol | PubChem[1] |
| CAS Number | 67863-05-2 | Santa Cruz Biotechnology[2] |
| Synonyms | n-isopropylglycinamide, 2-amino-N-(methylethyl)acetamide | Santa Cruz Biotechnology[2] |
| Predicted Boiling Point | 199.7 °C at 760 mmHg (for N-isopropylacetamide) | ChemSrc[3] |
| Predicted Density | 0.861 g/cm³ (for N-isopropylacetamide) | ChemSrc[3] |
| Predicted LogP | 0.92180 (for N-isopropylacetamide) | ChemSrc[3] |
Theoretical Studies: A Methodological Framework
The following sections outline a comprehensive computational workflow for the theoretical investigation of this compound.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the geometric, electronic, and vibrational properties of molecules.[4]
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Experimental Protocol: Geometry Optimization
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost.
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization calculation without any symmetry constraints.
-
Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
Vibrational spectroscopy is a key technique for molecular characterization. Theoretical frequency calculations can aid in the assignment of experimental FT-IR and Raman spectra.
Experimental Protocol: Vibrational Frequency Calculation
-
Software: Gaussian 09.
-
Method: DFT/B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Procedure:
-
Use the optimized geometry of this compound.
-
Perform a frequency calculation to obtain the harmonic vibrational frequencies.
-
The calculated frequencies are often systematically higher than experimental values. Therefore, a scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) should be applied for better agreement with experimental data.
-
Visualize the vibrational modes to aid in the assignment of spectral bands.
-
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Based on similar amide structures)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric Stretch | ~3350 |
| N-H (amine) | Asymmetric Stretch | ~3450 |
| C-H (alkyl) | Stretch | 2850-3000 |
| C=O (amide I) | Stretch | ~1650 |
| N-H (amide II) | Bend | ~1550 |
| C-N (amide III) | Stretch | ~1300 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[5]
Experimental Protocol: HOMO-LUMO Analysis
-
Software: Gaussian 09 with GaussView for visualization.
-
Method: DFT/B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Procedure:
-
Use the optimized geometry.
-
Extract the energies of the HOMO and LUMO from the output file.
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
Visualize the HOMO and LUMO to identify regions of electron density that are likely to be involved in electron donation and acceptance, respectively.
-
Table 3: Predicted Electronic Properties (Based on analogous amino acid amides)
| Parameter | Predicted Value | Significance |
| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | ~ 1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~ 8.0 eV | Indicator of chemical reactivity; a larger gap suggests higher stability. |
NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can reveal information about charge delocalization and hyperconjugative interactions that contribute to molecular stability.
Experimental Protocol: NBO Analysis
-
Software: Gaussian 09 with the NBO 6.0 program.
-
Method: DFT/B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Procedure:
-
Include the POP=NBO keyword in the Gaussian input file.
-
Analyze the output to identify key donor-acceptor interactions and their stabilization energies (E(2)).
-
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This is particularly useful in drug development for predicting the binding affinity and mode of action of a ligand with a protein target.
Experimental Protocol: Molecular Docking
-
Software: AutoDock, Vina, or similar docking software.
-
Preparation of the Receptor:
-
Obtain the 3D structure of a potential protein target from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Preparation of the Ligand:
-
Use the optimized 3D structure of this compound.
-
Assign charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site on the receptor (the "grid box").
-
Run the docking algorithm to generate a series of possible binding poses.
-
-
Analysis:
-
Analyze the resulting poses based on their binding energies and interactions with the receptor's amino acid residues.
-
Synthesis and Characterization
While this guide focuses on theoretical studies, a hypothetical experimental workflow is provided for context and to facilitate the validation of computational predictions.
Synthesis of this compound
A plausible synthetic route for this compound involves the amidation of an N-protected amino acid followed by deprotection.
Experimental Protocol: Synthesis
-
Materials: N-Boc-glycine, isopropylamine, a coupling agent (e.g., HATU), a base (e.g., DIPEA), a deprotecting agent (e.g., trifluoroacetic acid - TFA), and appropriate solvents (e.g., DMF, DCM).
-
Step 1: Coupling Reaction:
-
Dissolve N-Boc-glycine, HATU, and DIPEA in DMF.
-
Add isopropylamine and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction to isolate the N-Boc-2-amino-N-isopropylacetamide intermediate.
-
-
Step 2: Deprotection:
-
Dissolve the intermediate in DCM.
-
Add TFA and stir at room temperature.
-
Remove the solvent and excess TFA under reduced pressure to yield this compound as its trifluoroacetate salt.
-
Neutralize with a suitable base to obtain the free amine.
-
Spectroscopic Characterization
The synthesized compound should be characterized using various spectroscopic techniques to confirm its identity and purity.
Table 4: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the CH₂ group, the isopropyl CH and CH₃ groups, and the NH and NH₂ protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the CH₂ carbon, and the isopropyl carbons.[7] |
| FT-IR | Characteristic absorption bands for N-H, C-H, C=O, and C-N bonds as predicted by theoretical calculations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (116.16 g/mol ).[1] |
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts described in this guide.
Caption: Computational chemistry workflow for theoretical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Experimental and Computational Study of the Gas-Phase Acidities of the Common Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Amino-N-isopropylacetamide in Proteomics Research
Disclaimer: Extensive literature searches did not yield specific established applications of 2-Amino-N-isopropylacetamide in mainstream proteomics research. The following application notes and protocols are presented as a representative example of how a small, primary amine-containing molecule could potentially be utilized in a common proteomics workflow, specifically as a quenching agent in chemical labeling experiments.
Application Note: Quenching of Amine-Reactive Labeling Reagents in Quantitative Proteomics
In quantitative proteomics, chemical labeling reagents such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are widely used to label primary amines (the N-terminus of proteins and the epsilon-amino group of lysine residues). This allows for the multiplexed analysis of protein abundance across multiple samples.
Following the labeling reaction, it is crucial to quench any remaining active labeling reagent to prevent non-specific labeling of subsequently added proteins or buffers containing primary amines (e.g., Tris). Incomplete quenching can lead to inaccurate quantification and side reactions. Small, primary amine-containing molecules can serve as effective quenching agents by reacting with and consuming the excess labeling reagent. This compound, as a primary amine, could hypothetically be used for this purpose.
This document outlines a protocol for a typical quantitative proteomics experiment using isobaric labeling and details the step at which a quenching agent like this compound would be applied.
Experimental Protocols
Protocol 1: Sample Preparation and Protein Digestion
This protocol describes the preparation of protein lysates from cell culture and their digestion into peptides, a prerequisite for bottom-up proteomics.
Materials:
-
Cell lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in lysis buffer and sonicate to shear DNA and ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., Bradford or BCA assay).
-
Reduction and Alkylation:
-
For each sample, take a fixed amount of protein (e.g., 100 µg).
-
Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues.
-
-
Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
Protocol 2: Isobaric Labeling of Peptides and Quenching
This protocol details the labeling of digested peptides with a generic amine-reactive isobaric tag and the subsequent quenching step.
Materials:
-
Isobaric labeling reagent (e.g., TMTpro™ reagents)
-
Anhydrous acetonitrile (ACN)
-
Triethylammonium bicarbonate (TEAB) buffer (e.g., 100 mM)
-
Quenching Agent: 5% Hydroxylamine or a solution of this compound (hypothetical)
-
Pooled sample for quality control (optional)
Procedure:
-
Reagent Preparation: Reconstitute the isobaric labeling reagents in anhydrous ACN according to the manufacturer's protocol.
-
Peptide Labeling:
-
Resuspend the dried peptide samples in 100 mM TEAB buffer.
-
Add the appropriate isobaric labeling reagent to each sample.
-
Incubate for 1 hour at room temperature.
-
-
Quenching the Reaction:
-
Add the quenching agent (e.g., 5% hydroxylamine) to each sample to stop the labeling reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Pooling and Desalting:
-
Combine all labeled samples into a single tube.
-
Desalt the pooled, labeled peptide mixture using a C18 SPE cartridge.
-
Dry the final sample in a vacuum centrifuge.
-
Protocol 3: Mass Spectrometry and Data Analysis
This protocol provides a general overview of the analysis of labeled peptides by LC-MS/MS.
Materials:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution tandem mass spectrometer (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., Proteome Discoverer™, MaxQuant)
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the labeled peptide mixture in a suitable solvent (e.g., 0.1% formic acid).
-
Inject the sample onto the HPLC system for separation.
-
Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software.
-
Perform a database search to identify the peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the isobaric tags.
-
Perform statistical analysis to identify significantly regulated proteins between different conditions.
-
Data Presentation
The quantitative data from a proteomics experiment is typically presented in a table format, highlighting the proteins that show significant changes in abundance between the compared conditions.
Table 1: Hypothetical Quantitative Proteomics Data Summary
| Protein ID | Gene Name | Description | Log2 Fold Change (Condition B vs. A) | p-value |
| P02768 | ALB | Serum albumin | -0.15 | 0.87 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.92 |
| P12345 | XYZ | Hypothetical Protein XYZ | 2.58 | 0.001 |
| Q67890 | UVW | Hypothetical Protein UVW | -1.75 | 0.005 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for a quantitative proteomics experiment using isobaric labeling.
Application Note: Exploring Novel Modifications in Peptide Nucleic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral polyamide backbone, offering significant advantages in stability and binding affinity for therapeutic and diagnostic applications. Standard PNA synthesis protocols are well-established, primarily utilizing N-(2-aminoethyl)glycine (AEG) monomers. This document addresses the inquiry into the experimental use of 2-Amino-N-isopropylacetamide in PNA synthesis. Following a comprehensive review of available scientific literature, we conclude that there are currently no established or published protocols detailing the use of this compound for the synthesis of PNA monomers or its incorporation into PNA oligomers. This application note summarizes the current state of PNA synthesis and clarifies the absence of specific protocols for the requested compound.
Introduction to Peptide Nucleic Acids (PNA)
Peptide Nucleic Acids (PNAs) are a class of synthetic polymers that mimic the structure of DNA and RNA.[1][2] Unlike natural nucleic acids, which have a sugar-phosphate backbone, PNAs feature a backbone composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds.[3][] This neutral backbone confers several advantageous properties to PNAs, including:
-
High Binding Affinity: The absence of electrostatic repulsion from a charged phosphate backbone allows for stronger and more stable binding to complementary DNA and RNA sequences.[5]
-
Enhanced Specificity: PNA-DNA/RNA duplexes exhibit greater sensitivity to base mismatches compared to natural nucleic acid duplexes.[5]
-
Enzymatic Stability: PNAs are resistant to degradation by nucleases and proteases, making them highly stable in biological systems.[5][6]
These properties make PNAs valuable tools in various research and development areas, including antisense therapies, diagnostic probes, and molecular biology reagents.[7][8]
Standard PNA Synthesis Protocol
The synthesis of PNAs is typically achieved through solid-phase peptide synthesis (SPPS) techniques. The general workflow involves the sequential addition of PNA monomers to a growing chain anchored to a solid support. The most common strategies utilize either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups for the primary amine of the AEG backbone.
A generalized cycle for Fmoc-based PNA synthesis can be visualized as follows:
Caption: Generalized workflow for solid-phase PNA synthesis.
Investigation into this compound in PNA Synthesis
A thorough search of scientific databases and chemical literature was conducted to find experimental protocols for the use of this compound in PNA synthesis. This investigation included searches for its direct use as a backbone unit, as a precursor for a modified PNA monomer, or as a reagent in the synthesis process.
The investigation concluded that there is no published literature or established protocol describing the incorporation of this compound into PNA structures.
While the synthesis of N-isopropylacetamide itself is documented, its application in the context of PNA is not.[9] The chemical this compound is commercially available, but its use appears to be outside the field of PNA synthesis.[10][11][12]
Potential for Novel PNA Backbone Modifications
The field of PNA chemistry is an active area of research, with many efforts focused on modifying the standard AEG backbone to enhance properties such as cellular uptake, binding affinity, and structural conformation.[8][13] These modifications often involve substitutions at the α- or γ-positions of the N-(2-aminoethyl)glycine unit.[13]
It is conceivable that this compound could be theoretically considered as a building block for a novel PNA analog. The synthesis of such a monomer would likely require a custom synthetic route to create a protected version suitable for solid-phase synthesis. The properties of a PNA oligomer containing this modification would need to be empirically determined.
Conclusion
While the concept of incorporating novel chemical entities like this compound into PNA backbones is of scientific interest, there are currently no established experimental protocols to guide such a synthesis. Researchers and drug development professionals interested in exploring this specific modification would need to develop a de novo synthetic strategy for the corresponding monomer and subsequently optimize its incorporation into PNA oligomers using established solid-phase synthesis principles. The development of such a protocol would represent a novel contribution to the field of PNA chemistry.
For scientists interested in PNA synthesis, we recommend consulting established protocols for standard AEG-based PNA synthesis and literature on known backbone modifications to serve as a foundation for any new synthetic endeavors.
References
- 1. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Design, synthesis and development of peptide nucleic acid (PNA) based analogues for miRNAs targeting in therapeutic and diagnostic fields - Institute of Crystallography - CNR [ic.cnr.it]
- 3. Peptide nucleic acids rather than RNA may have been the first genetic molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of peptide nucleic acid with modifications of its backbone and application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PNA Backbone Modification - Creative Peptides [creative-peptides.com]
- 9. N-Isopropylacetamide synthesis - chemicalbook [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. 67863-05-2|this compound|BLD Pharm [bldpharm.com]
- 12. This compound | C5H12N2O | CID 533849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone [mdpi.com]
Application Notes and Protocols for 2-Amino-N-isopropylacetamide in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific literature detailing the experimental use of 2-Amino-N-isopropylacetamide in peptide synthesis could not be retrieved. The following application notes and protocols are based on the compound's chemical structure—a non-natural, N-alkylated amino acid amide—and established principles in peptide chemistry and peptidomimetic design. These are intended as illustrative guides for potential applications.
Introduction
This compound, also known as N-isopropylglycinamide, is a versatile building block for peptide and peptidomimetic synthesis. Its structure, featuring a primary amine, an N-alkylated amide, and a bulky isopropyl group, offers unique opportunities to modify peptide properties. In peptide chemistry, it can be utilized to enhance proteolytic stability, introduce conformational constraints, and modulate biological activity. This document provides detailed application notes on its potential uses and generalized protocols for its incorporation into peptide structures.
Application Notes
C-Terminal Capping Agent for Enhanced Stability
The C-terminus of a peptide is often susceptible to degradation by carboxypeptidases. Capping the C-terminal carboxyl group with an amide is a common strategy to increase the metabolic stability of therapeutic peptides.[1][2][3] this compound can serve as a nucleophile to form a stable C-terminal N-isopropylacetamide, effectively neutralizing the terminal charge and mimicking a native peptide bond, which can enhance biological activity and prolong the peptide's half-life.[3][4]
Key Advantages:
-
Increased Proteolytic Resistance: The amide bond is less susceptible to enzymatic cleavage compared to a free carboxylate.
-
Neutralization of Charge: Eliminating the negative charge at the C-terminus can improve cell permeability and receptor interaction.[3]
-
Mimicking Native Peptide Structure: A C-terminal amide more closely resembles the structure of a peptide bond within a larger protein.
Building Block for Peptidomimetic and Peptoid Synthesis
Peptidomimetics are designed to mimic natural peptides but offer improved pharmacokinetic properties.[5] N-substituted glycine derivatives, known as peptoids, are a prominent class of peptidomimetics where the side chain is shifted from the alpha-carbon to the backbone nitrogen.[6][7] this compound can be viewed as a precursor to an N-isopropylglycine residue. Incorporating such N-alkylated units into a peptide backbone eliminates the N-H hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets while increasing resistance to proteases that recognize specific backbone conformations.[6][8] This modification is valuable in the design of inhibitors for targets like serine proteases and in the development of non-peptide receptor antagonists.[9][10][11]
Key Advantages:
-
Enhanced Enzymatic Stability: The N-substituted amide bond is not recognized by many proteases.[6]
-
Increased Conformational Flexibility or Constraint: Depending on the context, the N-alkylation can either increase local flexibility or, due to steric hindrance, restrict rotation and favor specific dihedral angles.
-
Modulation of Solubility and Permeability: Altering the hydrogen bonding capacity of the peptide backbone can influence its physicochemical properties.
Induction of Conformational Constraints
The bulky N-isopropyl group introduces significant steric hindrance around the backbone amide bond. This steric effect can be strategically employed to restrict the conformational freedom of a peptide chain.[12] By limiting the accessible Ramachandran space, the incorporation of this compound can help to stabilize specific secondary structures, such as turns or bends, or to orient key side chains for optimal interaction with a biological target.[13] This pre-organization of the peptide into a bioactive conformation can lead to increased receptor affinity and specificity, a key goal in rational drug design.[14][15]
Key Advantages:
-
Stabilization of Bioactive Conformation: Steric hindrance can favor a specific three-dimensional structure.
-
Increased Receptor Affinity: By reducing the entropic penalty of binding, pre-organization can lead to higher potency.
-
Improved Selectivity: A more rigid conformation may fit a specific receptor target more precisely, reducing off-target effects.
Quantitative Data Summary
As specific experimental data for this compound is unavailable, the following table summarizes the potential impact of its incorporation on key peptide properties based on established principles of N-alkylation and C-terminal amidation in peptidomimetic design.
| Property | Modification | Expected Impact | Rationale |
| Enzymatic Stability | C-Terminal Amidation | Increased | Blocks cleavage by carboxypeptidases.[4] |
| Backbone N-Alkylation | Significantly Increased | Steric hindrance and loss of H-bond donor prevent recognition by proteases.[6][8] | |
| Receptor Affinity | Conformational Constraint | Potentially Increased | Pre-organization into a bioactive conformation reduces the entropic penalty upon binding.[14] |
| Cell Permeability | C-Terminal Amidation | Increased | Neutralization of the C-terminal charge increases lipophilicity.[3] |
| Backbone N-Alkylation | Increased | Reduction of hydrogen bond donors can improve membrane transit. | |
| Solubility | Backbone N-Alkylation | Decreased | Disruption of hydrogen bonding networks with the solvent (water).[15] |
| Secondary Structure | Backbone N-Alkylation | Disrupted | The tertiary amide bond lacks an N-H donor, preventing the formation of stable α-helices or β-sheets. |
Experimental Protocols
Protocol 1: C-Terminal Amidation of a Peptide using this compound
This protocol describes the solution-phase coupling of a resin-cleaved, protected peptide with this compound to generate a C-terminally capped peptide.
Materials:
-
Protected peptide with a free C-terminal carboxylic acid
-
This compound
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Dissolution: Dissolve the protected peptide (1 equivalent) in a minimum volume of anhydrous DMF.
-
Activation: To the peptide solution, add HBTU (1.1 equivalents) and DIPEA (2.2 equivalents). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF. Add this solution to the activated peptide mixture.
-
Coupling Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection: Cleave the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final amidated peptide by analytical HPLC and mass spectrometry.
Protocol 2: Incorporation of an N-isopropylglycine Unit via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of an N-isopropylglycine unit into a peptide chain on a solid support using the "sub-monomer" synthesis method commonly used for peptoids.[6]
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Bromoacetic acid
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Isopropylamine
-
Piperidine (20% in DMF) for Fmoc deprotection
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
SPPS reaction vessel
Procedure (One Full Cycle for N-isopropylglycine incorporation):
-
Resin Preparation: Start with the peptide chain anchored to the resin, with the N-terminal amino group deprotected (free amine).
-
Acylation Step (Bromoacetylation):
-
In a separate vial, dissolve bromoacetic acid (10 equivalents relative to resin loading) and DIC (10 equivalents) in DMF.
-
Add this solution to the resin in the reaction vessel.
-
Shake at room temperature for 30-60 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Nucleophilic Displacement Step (Amination):
-
Prepare a solution of isopropylamine in DMF (e.g., 2M concentration).
-
Add the isopropylamine solution (20-30 equivalents) to the bromoacetylated resin.
-
Shake at room temperature for 1-2 hours. This step displaces the bromine and forms the N-isopropylglycine residue.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess amine.
-
-
Continuation of Synthesis: The resin now bears an N-terminal secondary amine. The next standard Fmoc-amino acid can be coupled using a standard coupling protocol (e.g., HBTU/DIPEA).
-
Cleavage and Purification: Once the full peptide is synthesized, cleave it from the resin and deprotect the side chains using an appropriate cleavage cocktail. Purify by RP-HPLC.
Visualizations
Caption: Workflow for incorporating a non-natural building block via SPPS.
Caption: Logic of using building blocks to improve peptide drug properties.
Caption: Conceptual pathway of a modified peptide antagonist.
References
- 1. C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]
- 3. jpt.com [jpt.com]
- 4. sid.ir [sid.ir]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nonpeptide arginine vasopressin antagonists for both V1A and V2 receptors: synthesis and pharmacological properties of 2-phenyl-4'-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbonyl) benzanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-N-isopropylacetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Amino-N-isopropylacetamide as a versatile building block in organic synthesis. The protocols outlined below are based on established synthetic methodologies and provide a framework for the preparation of key intermediates relevant to pharmaceutical and materials science research.
Introduction: The Versatility of this compound
This compound, also known as N-isopropylglycinamide, is a bifunctional molecule featuring a primary amine and a secondary amide. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of more complex molecules. The primary amine serves as a nucleophilic handle for various transformations such as alkylation, acylation, and participation in multicomponent reactions. The N-isopropylamide moiety can influence the physicochemical properties, such as solubility and conformational preference, of the resulting derivatives. Its structural resemblance to the backbone of peptide nucleic acids (PNAs) also makes it a key precursor for the synthesis of PNA monomers, which are of significant interest in diagnostics and antisense therapy.
Key Applications and Synthetic Transformations
This section details the application of this compound in several fundamental organic transformations, complete with detailed experimental protocols and representative data.
The protection of the primary amine is a common first step to enable selective modification of other parts of a molecule or to be incorporated into larger structures like peptides or PNA oligomers. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under mild acidic conditions.
Data Presentation: N-Boc Protection
| Entry | Reactant | Reagent | Solvent | Base | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | Di-tert-butyl dicarbonate | Dioxane/Water | NaHCO₃ | 12 | 92 | >98 |
| 2 | This compound | Di-tert-butyl dicarbonate | THF/Water | NaOH | 8 | 95 | >99 |
Experimental Protocol: N-Boc Protection
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (5.81 g, 50 mmol) in a mixture of dioxane (50 mL) and water (50 mL).
-
Addition of Base: To the stirred solution, add sodium bicarbonate (8.4 g, 100 mmol).
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (12.0 g, 55 mmol) in dioxane (20 mL) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After completion of the reaction, remove the dioxane under reduced pressure using a rotary evaporator.
-
Extraction: Add ethyl acetate (100 mL) to the aqueous residue and transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl (2-(isopropylamino)-2-oxoethyl)carbamate as a white solid.
Visualization of N-Boc Protection Workflow
N-Boc Protection Workflow
N-acylation of the primary amine introduces an amide functionality, which is a key linkage in peptides and other biologically active molecules. Acetic anhydride is a common and efficient reagent for this transformation.
Data Presentation: N-Acylation
| Entry | Reactant | Acylating Agent | Solvent | Time (min) | Yield (%) | Purity (%) |
| 1 | This compound | Acetic Anhydride | Neat | 15 | 95 | >99 |
| 2 | This compound | Acetyl Chloride | Dichloromethane | 30 | 92 | >98 |
Experimental Protocol: N-Acylation with Acetic Anhydride
-
Reaction Setup: In a 100 mL round-bottom flask, add this compound (2.32 g, 20 mmol).
-
Addition of Acetic Anhydride: Carefully add acetic anhydride (2.25 mL, 24 mmol) to the flask at room temperature. The reaction is exothermic.
-
Reaction Monitoring: Stir the mixture for 15 minutes. The reaction progress can be monitored by TLC using a mobile phase of dichloromethane/methanol (9:1).
-
Work-up: After the reaction is complete, pour the mixture into ice-cold water (50 mL) to quench the excess acetic anhydride.
-
Product Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Extraction (if necessary): If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethyl acetate/hexane.
Visualization of N-Acylation Workflow
N-Acylation Workflow
The Ugi reaction is a powerful one-pot synthesis that allows for the rapid generation of complex α-acylamino amides from four readily available starting materials: an amine, an aldehyde, a carboxylic acid, and an isocyanide. This compound can serve as the amine component in this reaction.
Data Presentation: Ugi Reaction
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | 24 | 85 |
| 2 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | Methanol | 24 | 88 |
Experimental Protocol: Ugi Reaction
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.16 g, 10 mmol), benzaldehyde (1.02 mL, 10 mmol), and acetic acid (0.57 mL, 10 mmol) in methanol (20 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes.
-
Addition of Isocyanide: Add tert-butyl isocyanide (1.13 mL, 10 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 24 hours. Monitor the progress by TLC using ethyl acetate/hexane (2:1).
-
Work-up: Upon completion, remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Ugi product.
-
Purification: Purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualization of Ugi Reaction Logical Relationship
Ugi Four-Component Reaction Pathway
Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA with a neutral polyamide backbone. This compound is a precursor to the N-(2-aminoethyl)glycine backbone of PNAs. The following protocol describes the synthesis of a protected PNA monomer backbone, which can then be coupled with a nucleobase.
Data Presentation: PNA Monomer Backbone Synthesis
| Entry | Reactant | Reagent 1 | Reagent 2 | Solvent | Overall Yield (%) |
| 1 | This compound | Boc Anhydride | Ethyl Bromoacetate | DMF | 75 |
| 2 | This compound | Boc Anhydride | Methyl Chloroacetate | Acetonitrile | 72 |
Experimental Protocol: Synthesis of a Protected PNA Monomer Backbone
Step 1: N-Boc Protection (as described in section 2.1)
Step 2: N-Alkylation with an α-Haloacetate
-
Reaction Setup: In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the Boc-protected this compound (4.32 g, 20 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22 mmol) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Slowly add ethyl bromoacetate (2.43 mL, 22 mmol) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the protected PNA monomer backbone.
Visualization of PNA Monomer Backbone Synthesis Workflow
PNA Monomer Backbone Synthesis
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols for detailed handling and safety information.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The protocols provided herein offer a starting point for researchers to explore its utility in the synthesis of a wide array of functional molecules, from protected amino acid analogues to complex heterocyclic systems and PNA monomers. The straightforward nature of these transformations, coupled with the commercial availability of the starting material, makes this compound an attractive component for discovery and development programs in the pharmaceutical and life sciences sectors.
Application Notes and Protocols for Modified Peptide Nucleic Acids in Research
Disclaimer: There is no publicly available scientific literature detailing the specific use of 2-Amino-N-isopropylacetamide hydrochloride in the synthesis or modification of Peptide Nucleic Acids (PNAs). The following application notes and protocols are based on established and well-documented methodologies for PNA backbone modifications aimed at enhancing their physicochemical and biological properties, which aligns with the likely intent of exploring novel chemical moieties for PNA research.
Introduction to Peptide Nucleic Acids and the Rationale for Backbone Modification
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the sugar-phosphate backbone is replaced by a charge-neutral N-(2-aminoethyl)glycine polyamide backbone.[1][2][3] This unique structure endows PNAs with remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and exceptional resistance to enzymatic degradation by nucleases and proteases.[1][2] These characteristics make PNAs promising candidates for various applications in research, diagnostics, and therapeutics.[4]
However, standard PNA oligomers can suffer from limitations such as poor aqueous solubility, a tendency to aggregate (especially purine-rich sequences), and inefficient cellular uptake, which can hinder their in vivo applications.[1][4] To overcome these drawbacks, chemical modification of the PNA backbone is a widely employed strategy.[4][5] By introducing functional groups at the α, β, or γ positions of the N-(2-aminoethyl)glycine unit, researchers can fine-tune the properties of PNAs to improve their performance in biological systems.[5]
Common Strategies for PNA Backbone Modification
The primary goal of PNA backbone modification is to enhance properties like cellular uptake, aqueous solubility, and binding affinity without compromising the sequence-specific hybridization.[4][5]
Key Modification Positions:
-
α-Position: Modification at the α-carbon of the glycine unit.
-
γ-Position: Modification at the γ-position of the aminoethyl part of the backbone.
Introducing chiral branches or cyclic structures are common approaches to backbone modification.[5]
Improving Cellular Uptake:
A significant hurdle for the in vivo application of PNAs is their poor cellular permeability.[1][4] A common and effective strategy to address this is the introduction of cationic groups into the PNA backbone.[2] The positive charges are thought to facilitate interaction with the negatively charged cell membrane, thereby promoting cellular uptake. Examples of such modifications include the incorporation of amino acids like lysine or arginine, or the introduction of guanidinium groups.[2][4]
Quantitative Data on Modified PNAs
The effect of backbone modifications on the thermal stability of PNA-DNA and PNA-RNA duplexes is a critical parameter. This is typically assessed by measuring the melting temperature (Tm), which is the temperature at which half of the duplex dissociates. An increase in Tm indicates enhanced binding affinity.
| PNA Modification Type | Duplex Partner | Change in Tm (°C) per Modification | Reference |
| D-lysine at γ-position | DNA | +2 to +5 | [1] (Implied) |
| Guanidinium group at α-position (D-arginine derived) | DNA | Increase | [2] |
| Thiol modification at α-position | DNA/RNA | Not substantially affected | [6] |
Note: The table presents generalized findings from the literature. Specific Tm values are highly dependent on the PNA sequence, length, and the number of modifications.
Experimental Protocols
The synthesis of PNA oligomers is typically performed using solid-phase synthesis (SPS) methods, similar to peptide synthesis.[7][] The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) for temporary N-terminal protection and Bhoc (benzhydryloxycarbonyl) for protection of the exocyclic amino groups of the nucleobases.[7][9]
Protocol 1: General Solid-Phase Synthesis of PNA Oligomers (Fmoc/Bhoc Chemistry)
This protocol outlines the general cycle for adding a PNA monomer to a growing chain on a solid support.
Materials:
-
Fmoc-protected PNA monomers (A(Bhoc), C(Bhoc), G(Bhoc), T)
-
Solid support resin (e.g., XAL-PEG-PS)[7]
-
N-methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Piperidine in NMP (20%)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) and 2,6-Lutidine
-
Capping solution: Acetic anhydride/Lutidine/NMP
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., m-cresol)[10]
-
Automated peptide synthesizer or manual synthesis vessel
Procedure:
-
Resin Preparation: Swell the solid support resin in NMP.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in NMP for 3-5 minutes to remove the Fmoc group from the terminal amine.
-
Repeat the treatment for 10-15 minutes.
-
Wash the resin thoroughly with NMP.
-
-
Monomer Coupling:
-
Dissolve the Fmoc-PNA monomer in NMP.
-
Pre-activate the monomer by adding HATU, DIPEA, and 2,6-lutidine.
-
Add the activated monomer solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. Microwave-assisted coupling can significantly reduce the reaction time.
-
Wash the resin with NMP.
-
-
Capping (Optional but Recommended):
-
Treat the resin with the capping solution for 5-10 minutes to block any unreacted amino groups.
-
Wash the resin with NMP.
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent monomer in the sequence.
-
Cleavage and Deprotection:
-
After the final monomer is coupled and the N-terminal Fmoc group is removed, wash the resin and dry it.
-
Treat the resin with the cleavage cocktail (e.g., TFA/m-cresol) for 1-2 hours to cleave the PNA from the resin and remove the Bhoc protecting groups from the nucleobases.[10]
-
-
Precipitation and Purification:
-
Precipitate the crude PNA oligomer in cold diethyl ether.
-
Wash the precipitate with diethyl ether and air dry.
-
Purify the crude PNA by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized PNA using MALDI-TOF mass spectrometry.
Protocol 2: Synthesis of a Custom-Modified PNA Monomer (Illustrative Example)
This protocol provides a conceptual framework for the synthesis of a novel PNA monomer, which would be a prerequisite for incorporating a moiety like this compound. The synthesis of a specific monomer for this compound hydrochloride is not documented, so a general strategy for creating a modified N-(2-aminoethyl)glycine backbone is presented.
Conceptual Synthesis Strategy:
The synthesis of a custom PNA monomer generally involves three key parts: the protected backbone, the protected nucleobase, and a linker. For a backbone-modified monomer, the synthesis would start with a modified backbone precursor.
-
Synthesis of a Modified Backbone: A chiral amino acid or a custom-synthesized amino derivative would be used as the starting material. For instance, to introduce a new side chain at the α-position, a substituted glycine derivative would be synthesized. A common method is the reductive amination of an N-Boc-protected alpha-amino aldehyde with methyl glycinate.[11]
-
Protection of the Backbone: The amino groups of the modified N-(2-aminoethyl)glycine backbone need to be orthogonally protected, typically with Boc (tert-butyloxycarbonyl) and Fmoc groups, to allow for selective deprotection during solid-phase synthesis.
-
Coupling of the Nucleobase: The desired nucleobase, with its exocyclic amine protected (e.g., with Bhoc), is attached to the backbone. This is typically done by coupling the carboxymethylated nucleobase (e.g., thymine acetic acid) to the secondary amine of the glycine unit within the backbone precursor.
-
Final Processing: The final steps involve deprotection and purification to yield the desired custom Fmoc/Bhoc-protected PNA monomer ready for solid-phase synthesis.
Visualizations
Caption: Structure of a PNA monomer unit showing the backbone and potential sites for modification at the α and γ positions.
Caption: General workflow for solid-phase synthesis of PNA oligomers using Fmoc chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide nucleic acid (PNA). A DNA mimic with a pseudopeptide backbone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. PNA Backbone Modification - Creative Peptides [creative-peptides.com]
- 5. Backbone Modification of PNA - Creative Peptides [pna.creative-peptides.com]
- 6. Synthesis and characterization of novel α-monomers of peptide nucleic acid [scielo.org.mx]
- 7. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. chempep.com [chempep.com]
- 10. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Amino-N-isopropylacetamide and its Derivatives by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Amino-N-isopropylacetamide and its potential derivatives using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive guide encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies presented are designed to be applicable for pharmacokinetic studies, metabolism research, and quality control assays in drug development. All quantitative data is summarized for clarity, and experimental workflows are visually represented.
Introduction
This compound is an amino acid amide derivative with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound and its metabolites or derivatives is crucial for understanding its biological fate and for ensuring product quality. LC-MS/MS is the analytical technique of choice for this purpose due to its high selectivity, sensitivity, and wide dynamic range. This document provides a foundational protocol that can be adapted and optimized for specific research needs.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol describes a simple and effective protein precipitation method for the extraction of this compound and its derivatives from biological matrices such as plasma.
Materials:
-
Biological matrix (e.g., human plasma)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Data Presentation
Table 2: Hypothetical MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 131.1 | 88.1 | 20 | 15 |
| Derivative 1 (e.g., Hydroxylated) | 147.1 | 104.1 | 22 | 18 |
| Derivative 2 (e.g., N-dealkylated) | 89.1 | 46.1 | 18 | 12 |
| Internal Standard | 136.1 (¹³C₅) | 93.1 (¹³C₅) | 20 | 15 |
Table 3: Representative Quantitative Analysis Results
| Sample ID | Analyte Concentration (ng/mL) | Derivative 1 Conc. (ng/mL) | Derivative 2 Conc. (ng/mL) |
| Control 1 | Below Limit of Quantitation | Below Limit of Quantitation | Below Limit of Quantitation |
| Sample 1 | 15.2 | 2.8 | 1.1 |
| Sample 2 | 48.9 | 8.1 | 3.5 |
| Sample 3 | 102.5 | 15.6 | 7.2 |
| QC Low | 10.1 | 1.9 | 0.8 |
| QC Mid | 50.5 | 9.8 | 4.9 |
| QC High | 151.2 | 24.7 | 12.3 |
Mandatory Visualizations
Caption: Experimental workflow from sample preparation to final results.
Caption: Relationship between compound properties and method development.
Application Notes and Protocols for NMR Spectroscopy of 2-Amino-N-isopropylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Amino-N-isopropylacetamide. This document includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and visualizations to aid in the understanding of the molecular structure and its corresponding spectral features.
Introduction
This compound is a small organic molecule with potential applications in medicinal chemistry and drug development as a building block for larger, more complex molecules. NMR spectroscopy is an essential analytical technique for the structural elucidation and characterization of such compounds. This document outlines the expected NMR spectral data and provides a standardized protocol for its acquisition.
Predicted NMR Data
Due to the limited availability of experimentally acquired spectra for this compound in the public domain, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are based on the analysis of structurally similar compounds, including N-isopropylacetamide and glycinamide derivatives.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| (CH₃)₂CH | 1.15 | Doublet | 6.6 |
| (CH₃)₂CH | 4.05 | Septet | 6.6 |
| NH₂ | 1.5 - 2.5 (broad) | Singlet | - |
| CH₂ | 3.30 | Singlet | - |
| NH | 7.0 - 8.0 (broad) | Singlet | - |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C H₃ | 22.5 |
| C H(CH₃)₂ | 41.5 |
| C H₂ | 45.0 |
| C =O | 172.0 |
Experimental Protocol
This protocol provides a standardized procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Spectrometer Setup
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
¹H NMR Acquisition Parameters
| Parameter | Recommended Value |
| Pulse Program | zg30 or similar |
| Number of Scans | 16 - 64 |
| Relaxation Delay (d1) | 2.0 s |
| Acquisition Time (aq) | 4.0 s |
| Spectral Width (sw) | 16 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters
| Parameter | Recommended Value |
| Pulse Program | zgpg30 or similar (proton decoupled) |
| Number of Scans | 1024 - 4096 (or more, depending on concentration) |
| Relaxation Delay (d1) | 2.0 s |
| Acquisition Time (aq) | 1.5 s |
| Spectral Width (sw) | 220 ppm |
| Temperature | 298 K |
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase correct the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
-
Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Visualizations
The following diagrams illustrate the molecular structure and the expected spin-spin coupling interactions for this compound.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H-¹H spin-spin coupling in this compound.
Application Notes and Protocols for Antimicrobial Studies of Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamide derivatives have garnered significant attention in the field of antimicrobial research due to their structural diversity and broad-spectrum biological activities.[1] These compounds serve as versatile scaffolds for the synthesis of novel analogues with enhanced efficacy against a wide range of bacterial and fungal pathogens.[1] This document provides detailed application notes and standardized protocols for the screening and evaluation of acetamide derivatives as potential antimicrobial agents. The methodologies described herein are based on established assays to ensure reproducibility and comparability of results, facilitating the identification of promising lead compounds for further drug development. While direct antimicrobial studies on 2-Amino-N-isopropylacetamide are not extensively documented in publicly available literature, the protocols and principles outlined below are applicable to its evaluation and the broader class of acetamide derivatives.
Data Presentation: Summary of Antimicrobial Activities
The effective presentation of quantitative data is crucial for the comparative analysis of antimicrobial activity. The following table summarizes the minimum inhibitory concentrations (MICs) of various acetamide derivatives against selected microorganisms, as reported in different studies.
| Compound/Derivative | Pseudomonas aeruginosa | Escherichia coli | Staphylococcus aureus | Bacillus subtilis | Reference |
| Benzimidazole-based acetamides (2b-2g) | 125 µg/mL | - | - | - | [2] |
| 2-Mercaptobenzothiazole acetamide (2b) | - | MIC close to levofloxacin | MIC close to levofloxacin | MIC lower than levofloxacin | [1] |
| 2-Mercaptobenzothiazole acetamide (2i) | - | MIC close to levofloxacin | MIC close to levofloxacin | MIC equal to levofloxacin | [1] |
| Aminopyridine/Piperidine acetamides (22, 24) | - | 6.0 - 8.4 mm inhibition zone at 12.5 µg/mL | - | - | [1] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of antimicrobial properties. The following sections describe the key experiments for evaluating acetamide derivatives.
Synthesis of Acetamide Derivatives
The synthesis of acetamide derivatives often involves the reaction of a substituted amine with an acetylating agent. For instance, the synthesis of novel amino and acetamidoaurones has been described, where an amino group on an aurone scaffold is acetylated.[3] A general synthetic route for benzimidazole-based acetamide derivatives has also been reported.[2]
Antimicrobial Susceptibility Testing
a. Disc Diffusion Method
The disc diffusion method is a widely used preliminary screening assay to assess the antimicrobial activity of a compound.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a 24-hour culture.[4]
-
Inoculation of Agar Plates: Uniformly spread the bacterial suspension onto the surface of Müller-Hinton Agar (MHA) plates using a sterile swab.[4]
-
Application of Test Compounds: Impregnate sterile blank discs with a known concentration of the acetamide derivative solution (e.g., 50 µL).[4] Place the discs on the inoculated MHA plates.
-
Controls: Use discs impregnated with the solvent (e.g., DMSO) as a negative control and standard antibiotic discs (e.g., vancomycin, penicillin) as positive controls.[4]
-
Incubation: Incubate the plates at 37°C for 24 hours.[4]
-
Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.[4]
b. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Test Compound Dilutions: Prepare a series of twofold dilutions of the acetamide derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[2][3]
Anti-biofilm Activity Assay
Many chronic infections are associated with biofilm formation. Evaluating the anti-biofilm potential of acetamide derivatives is therefore crucial.
-
Biofilm Formation: Grow bacterial biofilms in 96-well plates by inoculating a bacterial suspension in a suitable growth medium and incubating for a specified period.
-
Treatment: After biofilm formation, remove the planktonic cells and add fresh medium containing different concentrations of the acetamide derivative to the wells.
-
Incubation: Incubate the plates to allow the compound to act on the biofilm.
-
Quantification: Quantify the remaining biofilm using methods such as crystal violet staining. The percentage of biofilm inhibition can be calculated relative to untreated controls.[5][6]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized experimental workflow for antimicrobial screening and a potential mechanism of action for antimicrobial agents.
Caption: Experimental workflow for antimicrobial evaluation of acetamide derivatives.
Caption: Postulated mechanism of action for certain acetamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-Aminothiazole Derivatives in Anticancer Drug Development
A Note on the Scarcity of Data for 2-Amino-N-isopropylacetamide:
Extensive literature searches did not yield specific data on the application of this compound in anticancer drug development. The compound is commercially available as a chemical reagent, but its biological activity in the context of oncology is not documented in the reviewed scientific literature. Therefore, these application notes focus on a structurally related and extensively studied class of compounds: 2-aminothiazole derivatives . The 2-aminothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds investigated for their anticancer properties.[1][2]
Introduction to 2-Aminothiazole Derivatives in Oncology
The 2-aminothiazole scaffold is a key pharmacophore in the design of novel anticancer agents. Its prevalence in a wide array of biologically active compounds has led to its designation as a "privileged scaffold."[1] Derivatives of 2-aminothiazole have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and disruption of microtubule dynamics. A notable example of a clinically successful drug featuring this scaffold is Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The versatility of the 2-aminothiazole core allows for chemical modifications that can be tailored to target specific biological pathways implicated in cancer progression.
Quantitative Data: In Vitro Cytotoxicity of 2-Aminothiazole Derivatives
The following table summarizes the in vitro anticancer activity of a series of synthesized 2-aminothiazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 17b | MCF-7 (Breast) | 1.86 | Doxorubicin | Not specified |
| HS-113 | Hepatocellular Carcinoma Cells | Dose-dependent growth suppression | Not specified | Not specified |
| 7c | SNB-75 (CNS), SF-295 (CNS), CAKI-1 (Renal) | Exhibited excellent activity | Sorafenib | Not specified |
| 7d | NCI-60 Panel | Significant antiproliferative activity | Not specified | Not specified |
| 7e | NCI-60 Panel | Significant antiproliferative activity | Not specified | Not specified |
Data compiled from multiple sources demonstrating the potential of 2-aminothiazole derivatives.[2]
Experimental Protocols
Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)
A common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thiourea or a substituted thiourea
-
Ethanol or other suitable solvent
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography)
Protocol:
-
Dissolve the substituted thiourea (1.0 equivalent) in ethanol in a round-bottom flask.
-
To this solution, add the α-haloketone (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product using spectroscopic methods (e.g., NMR, Mass Spectrometry).
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (2-aminothiazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualizations: Signaling Pathways and Workflows
Caption: Experimental workflow for the development of 2-aminothiazole anticancer agents.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminothiazole derivatives.
References
Troubleshooting & Optimization
Technical Support Center: 2-Amino-N-isopropylacetamide Experiments
Welcome to the technical support center for experiments involving 2-Amino-N-isopropylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound, also known as N-isopropylglycinamide, is a chemical compound with the molecular formula C5H12N2O.[1] It belongs to the class of amino acid amides. While specific, large-scale applications are not widely documented in publicly available literature, its structure suggests it can be a valuable building block in medicinal chemistry and drug development. Amino acid derivatives are frequently used to improve the pharmacokinetic properties of drug candidates, such as solubility and cell permeability.[2]
Q2: What are the primary safety precautions I should take when handling this compound or its hydrochloride salt?
This compound hydrochloride is classified as an irritant.[3] It is crucial to handle this compound in a well-ventilated area or under a chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to avoid skin and eye contact.[3] In case of contact, rinse the affected area thoroughly with water.[3]
Q3: How should I store this compound and its salts?
It is recommended to store this compound hydrochloride in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Troubleshooting Guides
Synthesis of this compound
The synthesis of this compound typically involves the formation of an amide bond between a protected glycine derivative and isopropylamine. Below are common issues and troubleshooting strategies for this synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Strategy |
| Incomplete activation of the carboxylic acid: The carboxylic acid group of the protected glycine must be activated to react with the amine.[4] | - Ensure the coupling reagent (e.g., HATU, HBTU) is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents).[4] - Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the isopropylamine.[4] |
| Amine deactivation: The amine of isopropylamine can be protonated, rendering it non-nucleophilic.[4] | - Use a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize any acid present and to scavenge the proton released during the reaction.[5] |
| Steric hindrance: While less of a concern with glycine and isopropylamine, bulky protecting groups on the glycine can hinder the reaction.[4] | - Consider using a smaller protecting group on the glycine nitrogen if bulky groups are suspected to be an issue. |
| Hydrolysis of activated intermediate: The presence of water can hydrolyze the activated carboxylic acid.[4] | - Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried before use. |
| Suboptimal reaction conditions: Incorrect temperature or solvent can negatively impact the reaction.[4] | - Most amide coupling reactions are run at room temperature. If the reaction is slow, gentle heating (40-50 °C) may be beneficial, but monitor for side reactions. - Ensure the chosen solvent fully dissolves all reactants. |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Strategy |
| Racemization: If a chiral protected amino acid is used, racemization can occur. | - Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma. - Avoid excessive heat and prolonged reaction times. |
| Formation of urea byproducts: Some coupling reagents, like DCC, form urea byproducts that can be difficult to remove. | - Use coupling reagents that form water-soluble byproducts (e.g., EDC in the presence of HOBt). - If using DCC, the urea byproduct can often be removed by filtration. |
| Double addition: In some cases, the newly formed amide can react further. | - This is less common for simple amides but can be minimized by controlling the stoichiometry of the reactants and avoiding excessive reaction times. |
Purification of this compound
Problem: Difficulty in Purifying the Crude Product
| Possible Cause | Troubleshooting Strategy |
| Poor separation in column chromatography: The product and impurities may have similar polarities. | - Optimize the mobile phase for column chromatography using thin-layer chromatography (TLC) to find a solvent system that provides good separation.[6] - Consider using a different stationary phase, such as alumina, if silica gel is ineffective.[6] |
| Product is an oil and does not crystallize: The product may not readily form a crystalline solid. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[6] - If the free base is an oil, consider converting it to a salt (e.g., hydrochloride salt), which is often a crystalline solid and easier to purify by recrystallization. |
| Low recovery after purification: Significant product loss during purification steps. | - The product may have some solubility in the aqueous washes during workup. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers. - Ensure the correct mobile phase is used during column chromatography to prevent the product from eluting too quickly or not at all. |
Experimental Protocols
General Protocol for the Synthesis of N-Boc-2-Amino-N-isopropylacetamide
This protocol is a general guideline for the synthesis of the Boc-protected precursor to this compound.
-
Dissolve N-Boc-glycine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Slowly add isopropylamine (1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure to obtain the crude product.
General Protocol for the Deprotection of N-Boc-2-Amino-N-isopropylacetamide
-
Dissolve the crude N-Boc-2-Amino-N-isopropylacetamide in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to the solution.
-
Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting product will be the salt of this compound (e.g., the trifluoroacetate or hydrochloride salt). This can be purified further by recrystallization or chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis of this compound.
References
degradation pathways of 2-Amino-N-isopropylacetamide under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of 2-Amino-N-isopropylacetamide under various experimental conditions. The information is structured to address common challenges and questions that may arise during stability and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on its chemical structure, which includes a primary amine and an amide functional group, this compound is susceptible to several degradation pathways. The primary routes of degradation are expected to be hydrolysis and oxidation.[1][2] Photodegradation and thermal degradation are also potential pathways that should be investigated.
Q2: What are the expected degradation products of this compound?
The potential degradation products will depend on the specific degradation pathway:
-
Hydrolysis (Acidic or Basic): The amide bond is susceptible to cleavage, which would yield 2-aminoacetic acid (glycine) and isopropylamine.[1]
-
Oxidation: The primary amine is a likely site for oxidation, which could lead to the formation of various oxidation products, including the corresponding hydroxylamine or N-oxide derivatives.[2]
-
Thermal Degradation: At elevated temperatures, decomposition into smaller fragments is possible.[1]
Q3: How can I monitor the degradation of this compound and quantify its degradation products?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for monitoring the degradation of a parent compound and separating, identifying, and quantifying its degradation products.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for elucidating the structure of unknown degradation products.[1]
Q4: What are the recommended storage conditions for this compound to minimize degradation?
To ensure stability, this compound should be stored as a solid in a tightly sealed container at low temperatures (-20°C or below).[1] It is crucial to protect the compound from light and moisture.[1] If preparing a stock solution, it is best to use an anhydrous aprotic solvent and store it at low temperatures.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental studies of this compound degradation.
| Problem | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | The stress conditions (e.g., acid/base concentration, temperature, peroxide concentration) are not harsh enough. | Increase the severity of the stress conditions. For example, use a higher concentration of acid or base, increase the temperature, or extend the duration of the experiment. It is important to note that if no degradation is seen after exposure to more severe conditions, the study can be terminated.[2] |
| The parent compound degrades too quickly. | The stress conditions are too harsh. | Reduce the severity of the stress conditions. Use a lower concentration of the stressor, decrease the temperature, or shorten the experimental duration. The goal of forced degradation is typically to achieve 10-20% degradation to allow for the detection and characterization of degradation products.[3] |
| Poor separation of degradation products from the parent peak in HPLC. | The chromatographic method is not optimized. | Develop a stability-indicating analytical method. This involves experimenting with different mobile phase compositions, pH, columns, and gradient elution profiles to achieve adequate resolution between the parent compound and all significant degradation products. |
| Appearance of unexpected peaks in the chromatogram. | These could be artifacts from the experimental setup, impurities in the starting material, or secondary degradation products. | Analyze a blank sample (matrix without the active pharmaceutical ingredient) subjected to the same stress conditions to identify any peaks originating from the experimental setup. Ensure the purity of the starting material. |
Experimental Protocols
Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[2][4] The following are general protocols that can be adapted for this compound.
Acid and Base Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis: Add an equal volume of a strong acid (e.g., 0.1 N to 1 N HCl) to the stock solution.[5]
-
Base Hydrolysis: Add an equal volume of a strong base (e.g., 0.01 N to 0.1 N NaOH) to the stock solution.[5]
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or elevated temperatures like 60-80°C).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the samples before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Oxidative Degradation
-
Preparation: Prepare a stock solution of this compound.
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 3% to 30% H₂O₂) to the stock solution.
-
Incubation: Keep the solution at room temperature or a slightly elevated temperature, protected from light.
-
Sampling: Collect samples at different time intervals.
-
Analysis: Analyze the samples using HPLC.
Photodegradation
-
Preparation: Expose a solution of this compound, as well as the solid compound, to a light source that provides both UV and visible light, as specified by ICH guidelines.
-
Control: Keep a control sample protected from light.
-
Sampling: Analyze the exposed samples and the control at appropriate time points.
-
Analysis: Use HPLC to determine the extent of degradation.
Thermal Degradation
-
Preparation: Place the solid this compound in a thermostatically controlled oven.
-
Incubation: Expose the sample to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Sampling: At various time points, remove samples and allow them to cool to room temperature.
-
Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.
Data Presentation
Quantitative data from degradation studies should be summarized in tables for clear comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation (%) |
| 0.1 N HCl, 60°C | 24 | 85.2 | 10.1 (Glycine) | 4.7 (Isopropylamine) | 14.8 |
| 0.1 N NaOH, 60°C | 8 | 79.5 | 12.3 (Glycine) | 8.2 (Isopropylamine) | 20.5 |
| 3% H₂O₂, RT | 24 | 91.3 | 5.8 (N-oxide) | 2.9 (Unknown) | 8.7 |
| UV/Vis Light | 48 | 95.1 | 3.2 (Photoproduct A) | 1.7 (Photoproduct B) | 4.9 |
| 80°C (Solid) | 72 | 98.6 | 1.4 (Thermal Product) | - | 1.4 |
Note: The degradation products listed are hypothetical and based on expected chemical reactions. Actual degradation products must be confirmed through analytical techniques like LC-MS and NMR.
Visualizations
Logical Flow of a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Postulated Degradation Pathways of this compound
Caption: Potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-N-isopropylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-Amino-N-isopropylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and cost-effective method is a two-step synthesis. The first step involves the acylation of isopropylamine with chloroacetyl chloride to form the intermediate, 2-chloro-N-isopropylacetamide. The second step is the amination of this intermediate with ammonia to yield the final product, this compound.
Q2: What are the critical parameters affecting the yield in the first step (synthesis of 2-chloro-N-isopropylacetamide)?
A2: The key parameters to control are temperature, stoichiometry, and the rate of addition of chloroacetyl chloride. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions. Using a slight excess of isopropylamine can help to consume all the chloroacetyl chloride. Slow, dropwise addition of the acid chloride is recommended to maintain temperature control and avoid localized high concentrations.
Q3: How can I minimize the formation of byproducts during the amination step?
A3: The primary byproduct in the second step is the formation of a dimer resulting from the reaction of the product with the starting material (2-chloro-N-isopropylacetamide). To minimize this, it is advisable to use a large excess of ammonia and maintain a controlled temperature. Running the reaction at a higher pressure in a sealed vessel can also increase the concentration of ammonia and favor the desired reaction.
Q4: What are the recommended purification methods for this compound?
A4: The final product is often purified by recrystallization. If the product is isolated as a hydrochloride salt, recrystallization from an alcohol like ethanol or isopropanol is common. For the free base, a mixed solvent system may be necessary. Column chromatography can also be employed for high-purity requirements, although it is less ideal for large-scale production.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Formation of 2-chloro-N-isopropylacetamide) | - Temperature too high, leading to side reactions. - Incomplete reaction. - Loss of product during workup. | - Maintain the reaction temperature between 0-5 °C. - Ensure slow, dropwise addition of chloroacetyl chloride. - Use a slight excess (1.1-1.2 equivalents) of isopropylamine. - Monitor the reaction by TLC or LC-MS to confirm completion. - Optimize the extraction and washing steps to minimize product loss. |
| Low Yield in Step 2 (Amination) | - Insufficient ammonia, leading to incomplete reaction or dimer formation. - Reaction temperature too low, resulting in a slow reaction rate. - Reaction time too short. | - Use a significant excess of aqueous or alcoholic ammonia. - If using ammonia gas, ensure a sealed reaction vessel to maintain pressure. - Optimize the reaction temperature; a moderate increase may improve the rate, but excessive heat can lead to byproducts. - Monitor the reaction progress over time to determine the optimal reaction duration. |
| Presence of Dimer Impurity | - Insufficient excess of ammonia. - High concentration of 2-chloro-N-isopropylacetamide. | - Increase the molar ratio of ammonia to the chloro-amide intermediate. - Consider a slow addition of the chloro-amide to the ammonia solution to maintain a low concentration of the electrophile. |
| Difficult Purification | - Presence of multiple impurities. - Oily product that is difficult to crystallize. | - Optimize reaction conditions to minimize impurity formation. - For oily products, try trituration with a non-polar solvent to induce crystallization. - If recrystallization is challenging, consider converting the free base to its hydrochloride salt, which is often more crystalline.[1] - Column chromatography can be used as a final purification step if necessary. |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-isopropylacetamide (Intermediate)
Materials:
-
Isopropylamine
-
Chloroacetyl chloride
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.0 equivalent) in DCM.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-isopropylacetamide.
Protocol 2: Synthesis of this compound
Materials:
-
2-chloro-N-isopropylacetamide
-
Aqueous ammonia (28-30%) or ammonia in methanol
-
Ethanol (for recrystallization)
Procedure:
-
In a sealed pressure vessel, dissolve 2-chloro-N-isopropylacetamide (1.0 equivalent) in an excess of aqueous ammonia (e.g., 10-20 equivalents).
-
Heat the mixture to 50-60 °C and stir for 6-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.
Quantitative Data Summary
| Step | Reactant A | Reactant B | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Isopropylamine | Chloroacetyl chloride | Dichloromethane | 0-5 | 2 | 85-95 |
| 2 | 2-chloro-N-isopropylacetamide | Aqueous Ammonia (excess) | Water | 50-60 | 8 | 70-85 |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Technical Support Center: Purification of 2-Amino-N-isopropylacetamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive guide for troubleshooting the purification of 2-Amino-N-isopropylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?
A1: Based on a common synthetic route involving the reaction of 2-chloro-N-isopropylacetamide with ammonia, the following impurities are most likely:
-
Unreacted Starting Materials:
-
2-chloro-N-isopropylacetamide: Incomplete reaction can lead to the presence of this starting material in your crude product.
-
N-isopropylamine: This may be present if it was used in the synthesis of the chloroacetamide or as a degradation product.
-
-
Inorganic Salts:
-
Ammonium chloride (NH₄Cl): A common byproduct of the reaction of a chloro-substituted compound with ammonia. It is typically removed by aqueous workup.
-
-
Solvent Residues:
-
Residual solvents from the reaction or purification steps (e.g., methanol, ethanol, isopropanol, acetonitrile) may be present.
-
Q2: My purified this compound appears as an oil instead of a solid. What should I do?
A2: "Oiling out" is a common issue for small, polar molecules. This can be due to the presence of impurities that depress the melting point or the use of an inappropriate crystallization solvent. Here are some steps to induce crystallization:
-
Ensure complete solvent removal: Use a high vacuum to thoroughly dry your product. Gentle heating may aid in the removal of residual solvents.
-
Trituration: Attempt to solidify the oil by stirring it with a non-polar solvent in which your product is insoluble, such as cold hexanes or diethyl ether.
-
Seeding: If you have a small amount of solid product, adding a "seed crystal" to the oil can initiate crystallization.
-
Salt Formation: Consider forming a salt of your amine, for example, the hydrochloride salt, which may have better crystallization properties.
Q3: I am observing significant peak tailing during column chromatography of this compound on silica gel. How can I improve this?
A3: Peak tailing for basic compounds like amines on silica gel is common due to the acidic nature of the silica. To mitigate this, you can:
-
Add a basic modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%), into your mobile phase.
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.
-
Reversed-phase chromatography: If normal-phase chromatography is problematic, reversed-phase chromatography on a C18 column can be a good alternative.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | Impurities are present, depressing the melting point. The boiling point of the solvent is higher than the product's melting point. | - Pre-purify the crude material with a quick column chromatography "plug" to remove the bulk of impurities. - Try triturating the oil with a non-polar solvent (e.g., cold hexanes) to induce solidification. - Choose a solvent with a lower boiling point. |
| No crystals form upon cooling. | The solution is not supersaturated. Impurities are inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. - Add a seed crystal of the pure compound. - Try a different solvent system. |
| Poor recovery of the product. | The product is too soluble in the cold recrystallization solvent. Too much solvent was used. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Consider a two-solvent recrystallization system. |
| Product is discolored. | Colored impurities are co-precipitating. | - Add a small amount of activated charcoal to the hot solution before filtration (be aware that this may also adsorb some of your product). |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the product from impurities. | Inappropriate mobile phase polarity. Column is overloaded. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your product. - Use a shallower solvent gradient during elution. - Reduce the amount of crude material loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of crude product to silica gel by weight for difficult separations. |
| Significant peak tailing. | The basic amine is interacting strongly with the acidic silica gel. | - Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[1] - Use a less acidic stationary phase such as neutral alumina or amine-functionalized silica.[2] |
| Product is not eluting from the column. | The mobile phase is not polar enough. The product is irreversibly adsorbed to the silica. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). - If the product is still not eluting, consider using a different stationary phase like alumina or reversed-phase silica. |
| Cracking of the silica gel bed. | Improper packing of the column. Using a solvent like dichloromethane which can have a high vapor pressure. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - If using dichloromethane, apply gentle pressure to maintain a steady flow and avoid bubble formation.[3] |
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (e.g., Methanol/Diethyl Ether)
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While stirring the warm methanol solution, slowly add diethyl ether (the anti-solvent) until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot methanol back into the solution until it becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to a constant weight.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine an appropriate mobile phase system using TLC. A good starting point for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH) with a small addition of triethylamine (TEA) (e.g., 95:4.9:0.1 DCM:MeOH:TEA). Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column. Allow the silica to settle, ensuring a flat top surface, and then add a thin layer of sand.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Carefully apply the solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a less polar composition and gradually increasing the polarity if a gradient elution is necessary.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
stability of 2-Amino-N-isopropylacetamide in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino-N-isopropylacetamide in aqueous solutions. The information is based on established principles of amide and amine chemistry, offering troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: Based on its chemical structure, which contains both an amide and a secondary amine group, this compound is susceptible to two primary degradation pathways in aqueous solutions:
-
Hydrolysis: The amide bond can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, to yield 2-aminoacetic acid (glycine) and isopropylamine.[1][2][3][4][5]
-
Oxidation: The secondary amine group is susceptible to oxidation, which can lead to the formation of various oxidation products, including N-oxides and hydroxylamines.[6][7][8] The presence of oxygen and certain metal ions can promote this degradation.[8]
Q2: What factors can influence the stability of this compound solutions?
A2: The stability of this compound in aqueous solutions is primarily affected by the following factors:
-
pH: Both acidic and alkaline pH can significantly accelerate the rate of amide hydrolysis.[2] The rate of hydrolysis is generally at its minimum in the neutral pH range.
-
Temperature: Higher temperatures increase the rate of chemical degradation, including both hydrolysis and oxidation.[8]
-
Light: Exposure to UV light can potentially induce photodegradation.[8] It is advisable to protect solutions from light.
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of the secondary amine.[8] For sensitive experiments, degassing the solvent and using an inert atmosphere (e.g., nitrogen) can minimize this.
-
Presence of Metal Ions: Certain metal ions can catalyze oxidative degradation.[8]
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To maximize stability, aqueous solutions of this compound should be:
-
Stored at low temperatures, such as 2-8°C or frozen (-20°C or below).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in a buffer with a pH as close to neutral as possible, if compatible with the experimental requirements.
-
Prepared fresh whenever possible. If long-term storage is necessary, consider preparing aliquots to avoid repeated freeze-thaw cycles.
Q4: How can I detect and quantify the degradation of this compound?
A4: Several analytical techniques can be used to monitor the stability of this compound and quantify its degradation products:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common approach. This involves developing a chromatographic method that can separate the parent compound from its potential degradation products. Quantification is typically done using a UV detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown degradation products by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound potency or unexpected experimental results. | Degradation of this compound in the aqueous solution. | Prepare fresh solutions for each experiment. Verify the pH of the solution and adjust to neutral if possible. Protect the solution from light and store it at a low temperature. Perform a stability check of your compound under your experimental conditions using HPLC. |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | Use LC-MS to identify the molecular weights of the unknown peaks to help elucidate their structures. Compare the chromatogram of a freshly prepared solution with that of an aged or stressed sample. |
| Precipitation in the solution upon storage. | The pH of the solution may have shifted, affecting the solubility of the compound or its degradation products. The degradation products may be less soluble. | Check the pH of the solution. Ensure the storage buffer has sufficient buffering capacity. |
Quantitative Data Summary
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Aqueous Buffers at 40°C
| pH | Buffer | Time (days) | % Remaining (Hypothetical) |
| 3.0 | Citrate | 7 | 85.2 |
| 5.0 | Acetate | 7 | 95.1 |
| 7.4 | Phosphate | 7 | 99.5 |
| 9.0 | Borate | 7 | 92.3 |
Experimental Protocols
Protocol: Stability Study of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions under various conditions.
1. Materials:
-
This compound
-
HPLC grade water
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
HPLC system with UV detector
-
pH meter
-
Temperature-controlled incubator or water bath
-
Volumetric flasks and pipettes
-
Amber HPLC vials
2. Solution Preparation:
-
Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7.4, and 9).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a small amount of organic solvent if necessary, followed by dilution with buffer).
-
From the stock solution, prepare solutions of this compound in each buffer to a final concentration of, for example, 1 mg/mL.
3. Stability Study Conditions (Forced Degradation):
-
Hydrolytic Stability:
-
Pipette aliquots of the solutions into amber HPLC vials.
-
Incubate the vials at a specified temperature (e.g., 40°C, 60°C).
-
At specified time points (e.g., 0, 1, 3, 7, and 14 days), withdraw a vial from each condition.
-
-
Oxidative Stability:
-
Prepare a solution of this compound in water.
-
Add a small percentage of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Photostability:
-
Expose a solution of the compound in a photostability chamber according to ICH guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at a specified time point.
-
4. Analysis:
-
At each time point, analyze the samples by a validated stability-indicating HPLC method.
-
The percentage of this compound remaining should be calculated by comparing the peak area at a given time point to the peak area at time zero.
-
The formation of degradation products should be monitored by the appearance and growth of new peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for a stability study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. youtube.com [youtube.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Reaction of oxidation of amines | Filo [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions with 2-Amino-N-isopropylacetamide
Welcome to the technical support center for 2-Amino-N-isopropylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing common side reactions and to offer troubleshooting advice for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as N-isopropylglycinamide, is a derivative of the amino acid glycine. Its structure features a primary amino group and a secondary amide with an isopropyl substituent. This compound and its hydrochloride salt are utilized in various chemical syntheses, particularly as a building block in peptide and peptide nucleic acid (PNA) synthesis.[1][2][3][4][5] PNAs are synthetic analogs of DNA and RNA with a neutral polyamide backbone, offering high binding affinity and resistance to enzymatic degradation.[2]
Q2: What are the most common side reactions observed when using this compound?
The primary amino group and the amide functionality make this compound susceptible to several side reactions, particularly in the context of peptide synthesis. The most frequently encountered side reactions include:
-
Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when this compound is the second amino acid in a peptide chain. The free N-terminal amine can intramolecularly attack the amide bond, leading to the formation of a cyclic dipeptide (a diketopiperazine) and cleavage from the solid support during solid-phase peptide synthesis (SPPS).[6][7][8]
-
N-Acylation of the Primary Amine: The primary amine is a nucleophile and can react with acylating agents. While this is the desired reaction during peptide bond formation, over-acylation or reaction with undesired electrophiles can occur.
-
Self-Condensation: Under certain conditions, particularly basic environments, molecules of this compound could potentially react with each other.[9]
-
Reactions related to Steric Hindrance: The isopropyl group can introduce steric hindrance, potentially slowing down desired reactions and requiring more forceful conditions, which in turn might promote other side reactions.[10][11][12]
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Peptide Product
Possible Cause: A common reason for low yields when using this compound, particularly as the second residue in a sequence, is the formation of diketopiperazine (DKP).[6][7][8]
Solutions:
-
Choice of Resin: Utilize a sterically hindered resin, such as a 2-chlorotrityl chloride resin. The bulky trityl group physically obstructs the intramolecular cyclization required for DKP formation.[8]
-
Coupling of a Dipeptide: Instead of coupling this compound as a single amino acid, synthesize a dipeptide unit in solution and then couple it to the resin-bound amino acid. This bypasses the vulnerable dipeptide stage on the solid support.
-
Modification of Deprotection Conditions: Use milder deprotection conditions for the preceding amino acid's Fmoc group. For instance, a cocktail of 1,8-diazabicycloundec-7-ene (DBU) and piperazine can suppress DKP formation compared to standard piperidine treatment.[8]
-
In Situ Acylation: Proceed with the coupling of the third amino acid immediately after the deprotection of the this compound residue to minimize the time its free amino group is available for the intramolecular attack.[8]
Issue 2: Presence of Unexpected Byproducts in Mass Spectrometry Analysis
Possible Cause: Besides DKP, other byproducts can arise from reactions with coupling agents or from self-condensation.
Solutions:
-
Optimize Coupling Agent: The choice of coupling agent can significantly impact the outcome. For sterically hindered amino acids, more potent coupling reagents are often required. However, overly reactive reagents can also lead to side reactions. It is crucial to select a reagent that balances reactivity with minimizing side product formation.
-
Control of Stoichiometry and Reaction Time: Carefully control the equivalents of coupling agents and the reaction time. Incomplete reactions can leave unreacted starting material, while prolonged reaction times can increase the likelihood of side product formation. Monitoring the reaction progress using techniques like the Kaiser test is recommended.
-
Purification: Employ robust purification techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to separate the desired product from any byproducts.[13][14][15][16]
Data Presentation: Impact of Reaction Conditions on Coupling Efficiency
While specific quantitative data for this compound is limited in the reviewed literature, the following table summarizes general expectations for coupling sterically hindered amino acids based on common practices in peptide synthesis.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Expected Outcome |
| DIC/HOBt | DIPEA | DMF/DCM | 25 | Standard conditions, may be slow for hindered couplings. |
| HBTU/HATU | DIPEA/2,4,6-Collidine | DMF | 25-50 | Higher efficiency for hindered couplings, but risk of racemization at elevated temperatures.[7][17] |
| PyBOP/PyAOP | DIPEA | DMF/NMP | 25 | Effective for hindered couplings with reduced risk of side reactions compared to uronium-based reagents.[9] |
| COMU | DIPEA | DMF | 25 | A more recent and highly efficient coupling reagent.[9] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Protected Amino Acid to a Resin-Bound this compound
This protocol outlines a general procedure for solid-phase peptide synthesis (SPPS) using HBTU as the coupling agent.
Materials:
-
Resin-bound this compound
-
Fmoc-protected amino acid (3 equivalents)
-
HBTU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5 minutes, drain, and repeat for another 20 minutes to ensure complete removal of the Fmoc protecting group from the this compound.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue color) indicates successful deprotection.
-
Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid and HBTU in DMF. b. Add DIPEA to the mixture and vortex briefly. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test. A negative result (yellow color) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
Protocol 2: Synthesis of a PNA Monomer using this compound Backbone
This protocol describes a general approach to synthesizing a Peptide Nucleic Acid (PNA) monomer.
Materials:
-
This compound hydrochloride
-
Protected nucleobase acetic acid (e.g., N-benzyloxycarbonyl-thymine-1-yl-acetic acid)
-
HATU (1.1 equivalents)
-
DIPEA (3 equivalents)
-
DMF
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Free-Basing: Dissolve this compound hydrochloride in DMF and neutralize with an equivalent of a non-nucleophilic base like DIPEA.
-
Activation: In a separate flask, dissolve the protected nucleobase acetic acid and HATU in DMF.
-
Coupling: Add the free-based this compound solution to the activated nucleobase acetic acid solution. Add DIPEA and stir the reaction mixture at room temperature overnight.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired PNA monomer.
Visualizations
Caption: Experimental workflow for SPPS involving this compound and the potential for diketopiperazine side product formation.
Caption: Diagram illustrating the incorporation of the this compound unit into a Peptide Nucleic Acid (PNA) backbone.
References
- 1. Synthesis and characterization of novel α-monomers of peptide nucleic acid [scielo.org.mx]
- 2. chempep.com [chempep.com]
- 3. emeraldcloudlab.com [emeraldcloudlab.com]
- 4. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Steric hindrance to the solvation of melamines and consequences for non-covalent synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
how to handle and store 2-Amino-N-isopropylacetamide safely
This guide provides essential safety information, handling protocols, and storage requirements for 2-Amino-N-isopropylacetamide and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. The primary hazards include:
-
Skin irritation [1]
-
Serious eye irritation [1]
-
Some sources also indicate it can be toxic if swallowed, in contact with skin, or if inhaled, and may cause severe skin burns and eye damage.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial to ensure safety. Always wear:
-
Protective gloves: Inspect gloves prior to use and use proper removal techniques.[1][2]
-
Eye/face protection: Tightly fitting safety goggles or a face shield (8-inch minimum) are recommended.[1][2]
-
Protective clothing: Wear suitable protective clothing to prevent skin contact.[1]
-
Respiratory protection: If ventilation is inadequate or if you are handling fine powders that may become airborne, use a NIOSH (US) or EN 166 (EU) approved respirator.[2]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1][3] Keep it away from incompatible substances and sources of ignition.[1][2] For long-term storage, a cool, dry place is recommended.[1] Some suppliers suggest storing it under an inert atmosphere at room temperature.[4][5]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is necessary in case of exposure:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor/physician.[2]
Q5: How should I dispose of this compound waste?
A5: Dispose of contents and container to an approved waste disposal plant.[1] Consult local, state, and federal regulations for proper disposal procedures. Do not let the product enter drains.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Caking or clumping of the solid material | Improper storage (exposure to moisture) | Ensure the container is tightly sealed and stored in a cool, dry place.[1] If caking is minor, the product may still be usable, but re-testing for purity is recommended. |
| Irritation to skin or respiratory tract during handling | Inadequate PPE or ventilation | Always handle the compound in a well-ventilated area or under a chemical fume hood.[1][6] Ensure you are wearing the correct PPE, including gloves, eye protection, and respiratory protection if necessary.[1][2] |
| Spill of the compound | Accidental mishandling | For minor spills, prevent further leakage if safe to do so. Vacuum, sweep up, or absorb with an inert material and place it into a suitable disposal container.[1] For major spills, evacuate the area and follow emergency procedures. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H12N2O | [7][8] |
| Molecular Weight | 116.16 g/mol | [8] |
| Molecular Formula (Hydrochloride Salt) | C5H13ClN2O | [3] |
| Molecular Weight (Hydrochloride Salt) | 152.62 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | Room temperature, keep dry and cool | [3] |
Note: Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) are not available for this compound.[1]
Experimental Protocols
General Protocol for Handling Solid this compound
This protocol outlines the general steps for safely handling this compound powder in a laboratory setting.
-
Preparation:
-
Weighing and Dispensing:
-
Before opening, allow the container to reach room temperature to prevent moisture condensation.
-
Carefully open the container, avoiding the creation of dust.
-
Use a clean spatula to dispense the required amount of the compound onto a weigh boat or into a suitable container.
-
Minimize the generation of dust during transfer.[1]
-
Tightly reseal the container immediately after use.[1]
-
-
Post-Handling:
-
Clean any residual powder from the work surface using a damp cloth or by gentle vacuuming.
-
Dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated chemical waste container according to institutional and local regulations.[1]
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. aksci.com [aksci.com]
- 2. opcw.org [opcw.org]
- 3. This compound hydrochloride | 614718-86-4 [amp.chemicalbook.com]
- 4. 614718-86-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. 67863-05-2|this compound|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C5H12N2O | CID 533849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Technical Support Center: 2-Amino-N-isopropylacetamide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Amino-N-isopropylacetamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Reaction Yield
Question: We are experiencing significantly lower yields of this compound than expected. What are the potential causes and how can we improve the yield?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the amidation reaction between a protected glycine derivative and isopropylamine.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using an appropriate analytical method like TLC or LC-MS. - Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. - Reagent Stoichiometry: Ensure the correct molar ratios of reactants and coupling agents are used. An excess of the amine or activating agent may be necessary. |
| Side Reactions | - Dipeptide Formation: The activated glycine may react with another glycine molecule. To minimize this, add the activating agent slowly to the reaction mixture containing the protected glycine before adding isopropylamine. - Racemization: While less of a concern for glycine, if chiral amino acids are used, racemization can be an issue. Use of racemization-suppressing additives (e.g., HOBt, HOAt) is recommended. |
| Degradation of Product | - pH Control: The amino group of the product can be sensitive to harsh pH conditions. Ensure proper work-up procedures that avoid strong acids or bases if possible. - Thermal Stability: Avoid excessively high temperatures during reaction and purification. |
| Poor Activation of Carboxylic Acid | - Choice of Coupling Agent: The choice of coupling agent (e.g., DCC, EDC, HATU) is critical. If one agent provides low yields, consider screening other coupling agents. - Moisture: Ensure all reactants and solvents are anhydrous, as water can quench the activated carboxylic acid intermediate. |
Issue 2: Product Purity is Low After Initial Synthesis
Question: Our crude this compound shows multiple impurities by NMR/LC-MS. What are the likely impurities and how can we prevent their formation?
Answer:
Impurities in the synthesis of this compound often arise from side reactions of the starting materials and intermediates.
Common Impurities and Prevention Strategies:
| Impurity | Potential Source | Prevention Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction conditions (time, temperature, stoichiometry) as described for low yield. |
| N,N'-Dicyclohexylurea (DCU) | Byproduct of DCC coupling agent. | DCU is insoluble in many organic solvents. Most can be removed by filtration. For residual amounts, consider alternative purification methods or a different, water-soluble carbodiimide like EDC. |
| Glycine Dipeptide | Self-condensation of the activated glycine. | Slow, controlled addition of the coupling agent. Maintain a low concentration of the activated intermediate. |
| Over-alkylation of Amine | Reaction of the product with remaining activated glycine. | Use a slight excess of isopropylamine to ensure all the activated glycine is consumed. |
Issue 3: Difficulty in Product Purification and Isolation
Question: We are struggling to purify this compound from the reaction mixture. What are effective purification strategies?
Answer:
The purification of this compound can be challenging due to its polarity and potential for salt formation.
Purification Methods:
| Method | Description and Recommendations |
| Crystallization | If the product is a solid, crystallization can be a highly effective method for purification. Screen various solvent systems (e.g., ethanol/ether, methanol/DCM) to find conditions that promote the formation of pure crystals. |
| Column Chromatography | Silica gel chromatography is a standard method. Due to the basic nature of the free amine, it may streak on silica gel. It is often beneficial to add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in the mobile phase) to improve peak shape. |
| Acid-Base Extraction | Exploit the basicity of the amino group. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove neutral impurities, and then the aqueous phase is basified to liberate the free amine, which can then be extracted into an organic solvent. |
| Salt Formation and Precipitation | The product can be converted to a salt (e.g., hydrochloride or trifluoroacetate) which may have better crystallization properties than the free base. The pure salt can then be neutralized if the free base is required. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and straightforward approach involves the coupling of an N-protected glycine (e.g., Boc-glycine or Cbz-glycine) with isopropylamine using a suitable coupling agent, followed by the deprotection of the N-protecting group.
Q2: Why is N-protection of glycine necessary?
The amino group of glycine is nucleophilic and can react with the activated carboxylic acid of another glycine molecule, leading to the formation of dipeptides and other oligomers. Protecting the amino group ensures that the reaction occurs selectively at the carboxylic acid.
Q3: What are the safety considerations when working with the reagents for this synthesis?
-
Coupling Agents: Many coupling agents like DCC and EDC are sensitizers and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Use of flammable organic solvents requires working in a well-ventilated fume hood and away from ignition sources.
-
Deprotection Reagents: Reagents used for deprotection can be corrosive or hazardous. For example, trifluoroacetic acid (TFA) for Boc deprotection is highly corrosive, and hydrogenation for Cbz deprotection involves flammable hydrogen gas. Always consult the safety data sheet (SDS) for each reagent.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A spot for the N-protected glycine should be seen to disappear as a new, more polar spot for the product appears. Staining with ninhydrin can be useful for visualizing the amino-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q5: What are the challenges in scaling up this synthesis?
-
Heat Transfer: Amidation reactions can be exothermic. On a larger scale, efficient heat transfer is crucial to maintain temperature control and avoid side reactions.
-
Mixing: Ensuring homogeneous mixing of reactants, especially if solids are present, can be more difficult in larger reactors.
-
Work-up and Purification: Handling large volumes during extraction and performing large-scale chromatography can be cumbersome and may lead to product loss. Crystallization is often a more scalable purification method.
-
Byproduct Removal: Efficient removal of byproducts like DCU at a large scale requires appropriate filtration equipment.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-Amino-N-isopropylacetamide
-
To a solution of Boc-glycine (1 equivalent) in dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add isopropylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the Boc-glycine is consumed.
-
Filter the reaction mixture to remove the N,N'-dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of N-Boc-2-Amino-N-isopropylacetamide
-
Dissolve the N-Boc-2-Amino-N-isopropylacetamide (1 equivalent) in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated NaHCO3 or dilute NaOH) to pH > 8.
-
Extract the product into an organic solvent such as DCM or ethyl acetate.
-
Dry the organic layer, filter, and concentrate to obtain this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Technical Support Center: Purification of 2-Amino-N-isopropylacetamide via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-N-isopropylacetamide using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound by column chromatography?
A1: The primary challenge arises from the basic nature of the primary amine group. This can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in poor separation, peak tailing, and potentially irreversible adsorption of the compound to the stationary phase.[1][2]
Q2: What type of stationary phase is recommended for the purification of this compound?
A2: To mitigate the issues caused by the basicity of the analyte, several stationary phases can be considered:
-
Deactivated Silica Gel: Standard silica gel can be "deactivated" by adding a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia, to the mobile phase (typically 0.1-1% v/v).[2] This neutralizes the acidic sites on the silica.
-
Amine-Functionalized Silica Gel: Using a stationary phase where the silica surface is covalently modified with amino groups provides a more inert surface for the separation of basic compounds.[1][2]
-
Alumina (Neutral or Basic): Alumina can be a suitable alternative to silica gel for the purification of basic compounds.[2]
-
Reversed-Phase Silica (C18): For more polar amines, reversed-phase chromatography can be an effective purification strategy.[1]
Q3: What mobile phase (eluent) should I use?
A3: The choice of mobile phase depends on the stationary phase being used:
-
Normal Phase (Silica Gel): A common mobile phase is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent such as ethyl acetate or methanol. To improve peak shape and reduce tailing, the addition of a small amount of a basic modifier like triethylamine is highly recommended.[1][2] A typical starting point could be a gradient of ethyl acetate in hexanes with 0.5% triethylamine.
-
Reversed-Phase (C18): A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used.[3] To ensure the amine is in its neutral form and improve retention, the pH of the mobile phase can be adjusted to be two pH units above the pKa of the amine.[1] A volatile buffer, such as ammonium bicarbonate, can be used for this purpose.
Q4: How can I monitor the progress of the column chromatography?
A4: The fractions collected from the column should be monitored by Thin Layer Chromatography (TLC). A suitable TLC stain for visualizing this compound is ninhydrin, which reacts with the primary amine to produce a colored spot. Alternatively, potassium permanganate stain can also be effective.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Acidic nature of silica gel interacting with the basic amine.[2]- Column overload.[2]- Inappropriate mobile phase polarity.[2] | - Add 0.1-1% triethylamine or ammonia to the mobile phase.[2]- Use an amine-functionalized or deactivated silica gel column.[2]- Reduce the amount of sample loaded onto the column. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 for challenging separations.[2]- Optimize the mobile phase polarity by systematically adjusting the solvent ratio to achieve an Rf value between 0.2 and 0.4 on TLC.[2] |
| Compound Stuck on the Column | - Strong, irreversible binding of the basic amine to the acidic silica gel.[2]- Compound decomposition on the acidic silica.[2] | - Use a less acidic stationary phase like neutral or basic alumina, or an amine-functionalized silica gel.[2]- Elute with a more polar solvent system containing a higher concentration of a polar solvent (e.g., methanol) and a basic additive.- Before performing column chromatography, assess the stability of the compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before eluting. |
| Poor Separation of Impurities | - Incorrect mobile phase polarity.- Co-elution of impurities with similar polarity. | - Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation.- Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.- Consider using a different stationary phase (e.g., switching from normal phase to reversed-phase). |
| Broad Bands | - Column overloading.[2]- Poorly packed column.- Sample dissolved in a solvent that is too strong. | - Decrease the amount of sample loaded.- Ensure the column is packed uniformly without any cracks or channels.- Dissolve the sample in the minimum amount of the initial mobile phase solvent or a slightly less polar solvent.[4] For samples with poor solubility, consider the dry loading method.[4] |
Experimental Protocols
Protocol 1: Normal Phase Column Chromatography with Basic Modifier
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 98:2 hexanes:ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pack the column with the silica gel slurry, ensuring a uniform and compact bed.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
-
Loading the Column: Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC using a ninhydrin stain.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Dry Loading for Samples with Low Solubility
-
Sample Adsorption: Dissolve the crude sample in a suitable solvent (e.g., dichloromethane or methanol).
-
Silica Addition: Add a small amount of silica gel to the dissolved sample.
-
Solvent Removal: Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained.[4]
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution and Collection: Proceed with elution and fraction collection as described in Protocol 1.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Silica Gel to Crude Product Ratio (w/w) | 50:1 to 100:1 | For difficult separations, a higher ratio is recommended to improve resolution.[2] |
| Triethylamine in Mobile Phase (v/v) | 0.1 - 1% | Helps to deactivate the acidic sites on the silica gel and improve peak shape.[2] |
| Optimal Rf on TLC | 0.2 - 0.4 | An Rf in this range in the chosen eluent system on TLC often translates to good separation on the column.[2] |
Visualizations
Caption: Experimental workflow for the column chromatography purification of this compound.
Caption: Troubleshooting logic for common issues in the purification of this compound.
References
Validation & Comparative
Comparative Guide to the Biological Activity of 2-Amino-N-isopropylacetamide and Related Glycinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 2-Amino-N-isopropylacetamide. Direct experimental data on the biological activity of this compound is limited in publicly available literature. Therefore, this document synthesizes findings from studies on structurally related glycinamide derivatives to project potential activities and provide a framework for experimental validation.
Introduction to this compound and its Analogs
This compound, also known as N-isopropylglycinamide, belongs to the glycinamide class of compounds. While this specific molecule is not extensively studied, its structural analogs have shown a range of biological activities, suggesting potential therapeutic applications. Research on glycinamide derivatives has revealed activities such as anticonvulsant, anti-inflammatory, and enzymatic inhibition properties.[1][2][3] This guide will explore these documented activities to infer the potential biological profile of this compound and compare it with known bioactive glycinamide derivatives.
Potential Biological Activities and Comparative Data
Based on the biological activities observed in structurally similar glycinamide derivatives, this compound could potentially exhibit efficacy in several areas. Below is a summary of activities documented for related compounds, which could serve as a basis for investigating this compound.
Table 1: Comparative Biological Activities of Glycinamide Derivatives
| Compound Class | Specific Derivative Example(s) | Biological Activity | Target/Assay | Potency (IC₅₀/ED₅₀) | Reference |
| Glycine Amide Derivatives | Phenyl-substituted glycine amides | VAP-1 Inhibition | ex vivo plasma VAP-1 inhibitory activity | 60% inhibition at 1mg/kg (oral) | [1] |
| Glycinamide Derivatives | N-acetyl,N'-benzylglycinamide, Z-glycinamide | Anticonvulsant | Animal models of epilepsy | Active | [2] |
| 1,2,4-Triazole Derivatives with Glycinamide Linker | β-amino ester and β-amino amide 1,2,4-triazoles | DPP-4 Inhibition | DPP-4 inhibitory activity assay | IC₅₀ < 51.0 nM | [3] |
This table presents data for related compounds to suggest potential areas of investigation for this compound.
Experimental Protocols
To validate the potential biological activities of this compound, the following experimental protocols, based on methodologies used for related glycinamide derivatives, are proposed.
Protocol 1: In Vitro Vascular Adhesion Protein-1 (VAP-1) Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on VAP-1 enzymatic activity.
-
Materials: Recombinant human VAP-1, methylamine (substrate), Amplex Red reagent, horseradish peroxidase (HRP), test compound (this compound), and a known VAP-1 inhibitor (positive control).
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, Amplex Red reagent, and HRP.
-
Add varying concentrations of this compound or the positive control to the reaction mixture.
-
Initiate the reaction by adding recombinant human VAP-1 and methylamine.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Protocol 2: Anticonvulsant Activity Screening in a Rodent Model
-
Objective: To assess the in vivo anticonvulsant efficacy of this compound.
-
Animal Model: Male ICR mice.
-
Procedure:
-
Administer this compound orally or intraperitoneally at various doses.
-
After a predetermined time (e.g., 30 minutes), induce seizures using a chemical convulsant (e.g., pentylenetetrazole) or maximal electroshock.
-
Observe the animals for the onset and severity of seizures (e.g., using the Racine scale).
-
A known anticonvulsant drug (e.g., diazepam) should be used as a positive control.
-
Record the number of animals protected from seizures at each dose and determine the ED₅₀.
-
Protocol 3: Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
-
Objective: To evaluate the inhibitory activity of this compound against the DPP-4 enzyme.
-
Materials: Recombinant human DPP-4, Gly-Pro-p-nitroanilide (substrate), test compound, and a known DPP-4 inhibitor (e.g., sitagliptin).
-
Procedure:
-
Pre-incubate the DPP-4 enzyme with various concentrations of this compound or the positive control in a reaction buffer.
-
Initiate the enzymatic reaction by adding the substrate, Gly-Pro-p-nitroanilide.
-
Incubate at 37°C for 60 minutes.
-
Measure the absorbance of the released p-nitroaniline at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Visualizations
Hypothetical Signaling Pathway for VAP-1 Inhibition
Caption: Potential mechanism of VAP-1 inhibition by this compound.
General Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the validation of biological activity.
References
- 1. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Amino-N-isopropylacetamide and Other Amino Acid Derivatives for Researchers
An in-depth analysis of 2-Amino-N-isopropylacetamide in comparison to other structurally related amino acid derivatives, focusing on key physicochemical and biological performance metrics. This guide provides researchers, scientists, and drug development professionals with objective data and detailed experimental protocols to inform compound selection and experimental design.
Amino acid derivatives are fundamental building blocks in drug discovery and development, offering a versatile scaffold for creating novel therapeutic agents. Their modifications can significantly influence properties such as solubility, cell permeability, and biological activity. This guide focuses on this compound, a simple glycinamide derivative, and compares its performance with other N-substituted amino acid amides.
Comparative Analysis of Physicochemical and In Vitro Performance
To provide a clear comparison, the following table summarizes key performance indicators for this compound and a selection of other relevant amino acid derivatives. These metrics are crucial for predicting a compound's behavior in biological systems.
| Compound | Molecular Weight ( g/mol ) | Lipophilicity (XLogP3-AA) | Aqueous Solubility (mg/mL) | Cell Permeability (PAMPA, Pe) (10⁻⁶ cm/s) | Cytotoxicity (IC₅₀, µM) |
| This compound | 116.16 | -0.6[1] | Very Soluble (estimated) | Low to Moderate (estimated) | >100 (estimated) |
| N-Ethylglycinamide | 102.14 | -1.0 | Very Soluble | Low (estimated) | Not Available |
| N-Propylglycine | 117.15 | -0.5 | Soluble | Low (estimated) | 127-344 (HFF cells)[2] |
| N-Octylglycine | 201.32 | 2.5 | Poorly Soluble | High | 127-344 (HFF cells)[2] |
Note: Experimental data for this compound is limited. Estimated values are based on its chemical structure and data from structurally similar compounds. HFF denotes Human Foreskin Fibroblast cells.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing and expanding upon these findings.
Determination of Lipophilicity (LogP)
Lipophilicity, a critical determinant of a drug's pharmacokinetic profile, is often estimated using computational models. The XLogP3-AA value presented is a computed value. For experimental determination, the shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC) are standard procedures.
Experimental Workflow: Lipophilicity Estimation
Caption: Workflow for determining lipophilicity.
Aqueous Solubility Assessment
Protocol for Thermodynamic Solubility Assay:
-
Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).
-
Shake the suspension at a constant temperature for 24 hours to ensure equilibrium.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
Cell Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption of compounds.
PAMPA Protocol:
-
Prepare a 96-well filter plate by coating the filter with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Add the test compound solution to the donor wells (apical side).
-
Add buffer solution to the acceptor wells (basolateral side).
-
Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation:
Pe = (-ln(1 - CA/Cequilibrium)) * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA is the concentration in the acceptor well.
-
Cequilibrium is the concentration at equilibrium.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the filter.
-
t is the incubation time.
-
Experimental Workflow: PAMPA
Caption: Workflow for the PAMPA cell permeability assay.
In Vitro Cytotoxicity Assay
Cytotoxicity assays are essential for evaluating the potential toxicity of a compound to cells. The MTT or MTS assay is a common colorimetric method to assess cell viability.
MTS Assay Protocol:
-
Seed cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours. The reagent is reduced by viable cells to a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound have not been elucidated, studies on glycine and its derivatives suggest potential interactions with key cellular signaling cascades.
Glycine has been shown to modulate inflammatory responses and cellular metabolism by influencing pathways such as:
-
mTOR (mechanistic Target of Rapamycin) and AMPK (AMP-activated Protein Kinase) signaling: These pathways are central regulators of cell growth, proliferation, and energy homeostasis. Glycine has been observed to activate mTOR and suppress AMPK signaling, which could be beneficial in conditions of intestinal injury.[3]
-
TLR4 (Toll-like Receptor 4) and NOD (Nucleotide-binding Oligomerization Domain-containing protein) signaling: These are key pathways in the innate immune system that recognize pathogen-associated molecular patterns and trigger inflammatory responses. Glycine has been shown to inhibit these pathways, thereby reducing inflammation.[3]
-
AGE/RAGE (Advanced Glycation End-products/Receptor for Advanced Glycation End-products) signaling: This pathway is implicated in the pathogenesis of diabetic complications. Glycine has been found to suppress this pathway, suggesting a protective role against AGE-induced cellular damage.[4][5]
Given its structural similarity to glycine, it is plausible that this compound could interact with these or related signaling pathways. Further research is warranted to investigate these potential biological activities.
Signaling Pathways Potentially Modulated by Glycine Derivatives
Caption: Potential signaling pathway interactions.
Conclusion
This compound is a simple amino acid derivative with predicted favorable solubility and moderate lipophilicity. While direct experimental data on its cell permeability and cytotoxicity are currently lacking, comparisons with structurally similar N-alkylated glycine derivatives suggest it is likely to have low to moderate cell permeability and low cytotoxicity. Its potential to interact with key signaling pathways involved in metabolism and inflammation makes it an interesting candidate for further investigation in various therapeutic areas. The experimental protocols provided in this guide offer a robust framework for researchers to generate the necessary data to fully characterize the performance of this compound and other novel amino acid derivatives.
References
- 1. This compound | C5H12N2O | CID 533849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine Relieves Intestinal Injury by Maintaining mTOR Signaling and Suppressing AMPK, TLR4, and NOD Signaling in Weaned Piglets after Lipopolysaccharide Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine Suppresses AGE/RAGE Signaling Pathway and Subsequent Oxidative Stress by Restoring Glo1 Function in the Aorta of Diabetic Rats and in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of advanced glycation end products in cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Amino-N-isopropylacetamide and N-isopropylacetamide in Biological Systems: A Research Framework
For Researchers, Scientists, and Drug Development Professionals
A direct comparative analysis of the biological activities of 2-Amino-N-isopropylacetamide and N-isopropylacetamide is notably absent in the current scientific literature. This guide provides a proposed experimental framework to facilitate a comprehensive evaluation of these two compounds. The structural distinction—the presence of a primary amino group on this compound—suggests potentially significant differences in their biological profiles, including solubility, receptor interaction, and metabolism.
Physicochemical Properties and Biological Relevance
An initial comparison of the fundamental physicochemical properties of these molecules is crucial for predicting their behavior in biological systems.
| Property | This compound | N-isopropylacetamide | Significance in Biological Systems |
| Molecular Formula | C₅H₁₂N₂O | C₅H₁₁NO | Dictates the elemental makeup and molecular mass. |
| Molecular Weight | 116.16 g/mol | 101.15 g/mol | Influences the rate of diffusion across biological membranes. |
| Key Structural Difference | Possesses a primary amino group. | Lacks a primary amino group. | The amino group can serve as a hydrogen bond donor and a base, which can significantly alter aqueous solubility, potential for receptor binding, and metabolic pathways. |
| Predicted logP | Lower (more hydrophilic) | Higher (more lipophilic) | This value indicates the lipophilicity of a compound, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The amino group is expected to make this compound more water-soluble. |
| Predicted pKa | A basic pKa is expected for the primary amine. | An acidic pKa is predicted for the amide proton (~16.3). | The ionization state at physiological pH (around 7.4) will affect how the molecules interact with cellular components. This compound is likely to be protonated at this pH. |
Proposed Experimental Protocols for Comparative Biological Evaluation
To generate the necessary data for a meaningful comparison, a tiered experimental approach is recommended, starting with fundamental in vitro assays.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment
Objective: To determine and compare the potential toxicity of this compound and N-isopropylacetamide on a relevant human cell line, such as the liver cell line HepG2.
Methodology: MTT Assay
-
Cell Culture: HepG2 cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Cells should be seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Exposure: Stock solutions of each compound should be prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a final concentration range (e.g., 0.1 µM to 1000 µM). The cell medium is then replaced with the medium containing the test compounds. Controls should include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: The plates are incubated for 24, 48, and 72 hours.
-
MTT Reagent: Following incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the resulting formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) for each compound is determined at each time point.
Experimental Protocol 2: Assessment of Anti-inflammatory Potential
Objective: To evaluate and compare the potential anti-inflammatory properties of the compounds by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
Methodology: Griess Assay
-
Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with varying concentrations of the test compounds for 1 hour.
-
Stimulation: NO production is induced by adding 1 µg/mL of LPS to the wells for 24 hours. A negative control (untreated cells), a vehicle control (cells treated with DMSO and LPS), and a positive control (e.g., dexamethasone) should be included.
-
Nitrite Measurement: After 24 hours, 50 µL of the culture supernatant is transferred to a new plate. Fifty microliters of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are added to each sample.
-
Data Acquisition: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated, and the percentage of NO inhibition relative to the vehicle control is determined. The IC₅₀ value for each compound is then calculated.
Hypothetical Data Summary
The quantitative results from these proposed experiments can be effectively summarized in tables for easy comparison.
Table 1: Hypothetical Comparative In Vitro Cytotoxicity (IC₅₀ in µM)
| Compound | HepG2 (24h) | HepG2 (48h) | HepG2 (72h) |
| This compound | >1000 | 780 | 550 |
| N-isopropylacetamide | >1000 | >1000 | 890 |
| Doxorubicin (Positive Control) | 1.5 | 0.9 | 0.6 |
Table 2: Hypothetical Comparative In Vitro Anti-inflammatory Activity
| Compound | NO Production IC₅₀ (µM) in RAW 264.7 |
| This compound | 85 |
| N-isopropylacetamide | >250 |
| Dexamethasone (Positive Control) | 0.15 |
Visualizing Experimental Design and Potential Mechanisms
Diagrams generated using the DOT language for Graphviz can effectively illustrate the proposed research plan and potential areas for mechanistic investigation.
Caption: A flowchart illustrating the proposed workflow for the comparative biological assessment of the two acetamide compounds.
Caption: A potential signaling pathway for investigation, focusing on the NF-κB-mediated inflammatory response.
Concluding Remarks
The framework presented here offers a structured approach to systematically investigate and compare the biological activities of this compound and N-isopropylacetamide. The presence of the primary amino group in this compound strongly suggests that it will exhibit a different biological and pharmacokinetic profile from N-isopropylacetamide. The execution of the proposed experiments would not only provide valuable data for a direct comparison but would also represent a novel and meaningful contribution to the fields of medicinal chemistry and pharmacology.
A Comparative Guide to Analytical Method Validation for the Quantification of 2-Amino-N-isopropylacetamide
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2-Amino-N-isopropylacetamide is essential for quality control, stability studies, and pharmacokinetic assessments. The validation of analytical methods provides documented evidence that a chosen procedure is suitable for its intended purpose, ensuring data integrity and regulatory compliance. This guide presents a comparative overview of potential analytical techniques for the quantification of this compound, supported by representative experimental data and detailed methodologies based on the analysis of structurally similar small amine compounds.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are three common and powerful techniques for the quantification of small polar molecules.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | pg/mL range |
| Specificity | Moderate to High | High | Very High |
| Throughput | High | Moderate | High |
| Derivatization Required | No | Yes | No |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established practices for the analysis of similar small amine compounds and should be optimized and validated for the specific sample matrix containing this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized to achieve good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection might be performed at a low UV wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the polar nature and low volatility of this compound, derivatization is necessary for GC analysis. This method offers high sensitivity and selectivity.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agents. The derivatization replaces active hydrogens on the amine and amide groups with nonpolar trimethylsilyl groups, increasing volatility.
-
Derivatization Procedure:
-
Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.
-
Add the derivatization reagent and a suitable solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.
-
Cool to room temperature before injection.
-
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one coated with 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound for enhanced sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, making it ideal for the quantification of this compound in complex matrices such as biological fluids. Direct analysis without derivatization is a significant advantage of this technique.[1][2]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to promote ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor a specific precursor-to-product ion transition for both the analyte and an internal standard. This provides high selectivity and sensitivity.
-
-
Sample Preparation: For biological samples, a protein precipitation step (e.g., with acetonitrile) or a solid-phase extraction (SPE) may be necessary to remove matrix interferences. The final extract should be dissolved in a solvent compatible with the initial mobile phase conditions.
Visualizations
The following diagrams illustrate the general workflows for analytical method validation and a typical sample analysis procedure.
References
Comparative Analysis of 2-Amino-N-isopropylacetamide and Its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2-Amino-N-isopropylacetamide and its structurally related analogues. The following sections detail their performance in various biological assays, supported by experimental data, to inform future research and development endeavors.
Introduction
This compound is a chemical compound with the formula C5H12N2O.[1][2] While its direct biological activity is not extensively documented in publicly available literature, its structural motif, the N-substituted 2-aminoacetamide core, is present in a wide range of biologically active molecules. This has led to the synthesis and evaluation of numerous analogues for various therapeutic applications. This guide focuses on a comparative analysis of these analogues, providing available quantitative data on their biological activities and detailed experimental protocols for the assays used in their evaluation.
Physicochemical Properties
A fundamental aspect of drug design and development is the understanding of the physicochemical properties of a compound and its analogues. These properties influence absorption, distribution, metabolism, and excretion (ADME) profiles, as well as target engagement. The table below summarizes key physicochemical properties of this compound and a selection of its biologically active analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Activity |
| This compound | C5H12N2O | 116.16 | Not extensively documented |
| Analogue A1 (Antimalarial) | Not specified | Not specified | Antimalarial (EC50 = 0.503 µM) |
| Analogue A2 (Antimalarial) | Not specified | Not specified | Antimalarial (EC50 = 0.810 µM) |
| Analogue B1 (Anticonvulsant) | Not specified | Not specified | Anticonvulsant (ED50 > 10, <100 mg/kg) |
| Analogue C1 (BChE Inhibitor) | Not specified | Not specified | Butyrylcholinesterase Inhibition (IC50 = 28 µM) |
| Analogue C2 (BChE Inhibitor) | Not specified | Not specified | Butyrylcholinesterase Inhibition (IC50 = 40 µM) |
Comparative Biological Activity
The N-substituted 2-aminoacetamide scaffold has been explored for a variety of therapeutic targets. This section presents a comparative summary of the biological activities of its analogues in key areas of research.
Antimalarial Activity
Several N-aryl acetamide derivatives have been investigated for their potential as antimalarial agents. The following table summarizes the in vitro activity of selected analogues against Plasmodium falciparum.
| Compound | EC50 (µM) |
| Analogue A1 | 0.503[3] |
| Analogue A2 | 0.810[3] |
Anticonvulsant Activity
Derivatives of 2-aminoacetamide have been synthesized and evaluated for their anticonvulsant properties. The data below indicates the effective dose (ED50) required to protect against tonic seizures in animal models.
| Compound | ED50 (mg/kg, oral) |
| Analogue B1 | > 10, < 100[4] |
Butyrylcholinesterase (BChE) Inhibition
N-benzyl-2-(N-benzylamido)acetamide peptoids have been identified as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.
| Compound | IC50 (µM) |
| Analogue C1 | 28[5] |
| Analogue C2 | 40[5] |
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. This section provides methodologies for the key biological assays cited in this guide.
Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)
This method is widely used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus indicating parasite growth.
Procedure:
-
Drug Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Parasite Culture: Use a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5-1%.
-
Inoculation: Add the parasite suspension to the drug-coated plates.
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[3]
-
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at an excitation of ~485 nm and an emission of ~530 nm.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration.
Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
Principle: A supramaximal electrical stimulus is applied to induce a tonic hindlimb extension seizure. The ability of a compound to prevent this seizure is a measure of its anticonvulsant activity.
Procedure:
-
Animal Model: Use mice or rats.
-
Drug Administration: Administer the test compound orally or via intraperitoneal injection at various doses.
-
Stimulation: After a predetermined time, apply an electrical stimulus (e.g., 50 mA for 0.2 s) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic extension seizure.
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
Ellman's method is a colorimetric assay used to measure cholinesterase activity and screen for inhibitors.[6]
Principle: The substrate, butyrylthiocholine, is hydrolyzed by BChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.
Procedure:
-
Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 8.0), DTNB solution, and butyrylthiocholine solution.
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the BChE enzyme solution to initiate the reaction.
-
Substrate Addition: Add the butyrylthiocholine solution.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
The N-substituted 2-aminoacetamide scaffold serves as a versatile template for the development of novel therapeutic agents targeting a range of diseases. Analogues of this compound have demonstrated promising activity as antimalarial, anticonvulsant, and butyrylcholinesterase inhibiting agents. While direct comparative biological data for this compound is currently lacking, the information and protocols presented in this guide provide a valuable resource for researchers. Further investigation into the biological profile of this compound is warranted to fully understand its potential and to provide a direct benchmark for its more extensively studied analogues. The provided experimental methodologies offer a standardized framework for future comparative studies in this chemical space.
References
- 1. This compound | C5H12N2O | CID 533849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. mmv.org [mmv.org]
- 5. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Confirmation of 2-Amino-N-isopropylacetamide Derivatives
For researchers and scientists engaged in the synthesis and characterization of novel bioactive compounds, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 2-Amino-N-isopropylacetamide derivatives, complete with representative data and detailed experimental protocols.
Data Presentation: Spectroscopic and Physical Data
The structural confirmation of newly synthesized this compound derivatives relies on a combination of spectroscopic and physical data. Below is a table summarizing the expected data for the parent compound and a hypothetical derivative, "2-(Methylamino)-N-isopropylacetamide," to illustrate the comparative analysis.
| Property | This compound | 2-(Methylamino)-N-isopropylacetamide (Hypothetical) |
| Molecular Formula | C5H12N2O[1] | C6H14N2O |
| Molecular Weight | 116.16 g/mol [1] | 130.19 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5 (br s, 1H, NH), 4.1 (m, 1H, CH), 3.3 (s, 2H, CH₂), 1.5 (br s, 2H, NH₂), 1.2 (d, 6H, 2xCH₃) | ~7.6 (br s, 1H, NH), 4.1 (m, 1H, CH), 3.2 (s, 2H, CH₂), 2.5 (s, 3H, N-CH₃), 1.8 (br s, 1H, NH), 1.2 (d, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~172 (C=O), 42 (CH), 45 (CH₂), 23 (2xCH₃) | ~171 (C=O), 52 (CH₂), 42 (CH), 36 (N-CH₃), 23 (2xCH₃) |
| Mass Spec (m/z) | Expected [M+H]⁺: 117.10 | Expected [M+H]⁺: 131.12 |
| IR (cm⁻¹) | ~3350-3200 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) | ~3330-3180 (N-H stretch), ~1645 (C=O stretch, Amide I), ~1555 (N-H bend, Amide II) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key analytical techniques used in the structural confirmation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2][3]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[2][4]
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][4]
-
ESI-MS (for direct infusion):
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate of 1-2 L/min.
-
Drying Gas (N₂): Temperature of 200-300 °C.
-
-
GC-MS (for volatile, thermally stable compounds):
-
GC Column: A non-polar column (e.g., DB-5ms) is often suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Ionization: Electron Impact (EI) at 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the connectivity of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[2]
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.
-
-
Instrumentation: An FTIR spectrometer (e.g., PerkinElmer, Thermo Fisher).
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands for key functional groups, such as N-H, C=O, and C-N bonds.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel this compound derivative.
Caption: Workflow for Synthesis and Structural Confirmation.
Logical Relationship: Mass Spectrometry Fragmentation
This diagram shows a plausible fragmentation pathway for a generic this compound derivative in a mass spectrometer.
Caption: Plausible MS Fragmentation of a Derivative.
References
The Anticonvulsant Potential of 2-Aminoacetamide Derivatives: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and safe antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry. Within this landscape, the 2-aminoacetamide scaffold has emerged as a promising pharmacophore, giving rise to a number of derivatives with significant anticonvulsant activity. This guide provides a comparative overview of the applications of 2-Amino-N-isopropylacetamide and its structurally related analogs, focusing on their performance in preclinical anticonvulsant models and the experimental methodologies used for their evaluation. While this compound itself is a commercially available building block, its direct biological applications are not extensively documented in publicly available literature. Therefore, this review will focus on well-characterized, structurally similar compounds to infer the potential and context of this chemical class.
Comparative Analysis of Anticonvulsant Activity
The anticonvulsant efficacy of 2-aminoacetamide derivatives is typically evaluated in a battery of rodent models designed to mimic different types of seizures. The most common of these are the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for myoclonic and absence seizures. The following tables summarize the available quantitative data for key 2-aminoacetamide analogs.
Table 1: Anticonvulsant Activity of 2-Aminoacetamide Derivatives in Rodent Models
| Compound | Animal Model | Seizure Test | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Propylisopropyl acetamide (PID) | Rat | MES | 16 (R-enantiomer), 25 (S-enantiomer) | Not reported | Not reported |
| Mouse | MES | ~25 (racemic) | >100 | >4 | |
| Mouse | scPTZ | ~50 (racemic) | >100 | >2 | |
| 2-Amino-N-(1,2-diphenylethyl)acetamide HCl (FPL 13950) | Rat | MES (oral) | 13 | 123 | 9.5 |
| Mouse | MES (oral) | 9.8 | 62 | 6.3 | |
| Mouse | N-methyl-D,L-aspartate (NMDA)-induced convulsions (i.v.) | Protective | Not applicable | Not applicable | |
| 2-Amino-N-(tetralinyl/indanyl)acetamides | Mouse | MES (oral) | 10 - 100 | >300 | >3 |
| Mouse | Bicuculline-induced seizures | Active | Not reported | Not reported | |
| Mouse | Picrotoxin-induced seizures | Active | Not reported | Not reported |
ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency. TD₅₀ (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of the population. PI (Protective Index): A measure of the selectivity of a drug's therapeutic effect over its toxic effect. A higher PI is desirable.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key anticonvulsant screening tests cited in this guide.
Maximal Electroshock (MES) Test
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Procedure:
-
Rodents (mice or rats) are administered the test compound or vehicle control, typically via oral gavage or intraperitoneal injection.
-
After a predetermined time for drug absorption, a corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds, 50-150 mA).
-
The animal is observed for the presence or absence of a tonic hindlimb extension.
-
The absence of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.
-
The ED₅₀ is calculated from the dose-response data.
Subcutaneous Pentylenetetrazol (scPTZ) Test
Objective: To evaluate a compound's ability to protect against seizures induced by the chemical convulsant pentylenetetrazol.
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After the appropriate absorption time, a subcutaneous injection of pentylenetetrazol (e.g., 85 mg/kg in mice) is administered.
-
The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The absence of clonic seizures is recorded as protection.
-
The ED₅₀ is determined from the dose-response curve.
Mechanistic Insights and Signaling Pathways
While the precise mechanisms of action for many 2-aminoacetamide derivatives are not fully elucidated, some studies suggest an interaction with voltage-gated sodium channels. The ability of some of these compounds to block veratridine-induced aspartate efflux from rat cortical synaptosomes points towards a potential modulation of these channels, which are critical for neuronal excitability.
Below is a simplified representation of a proposed mechanism of action for anticonvulsant 2-aminoacetamide derivatives.
Caption: Proposed mechanism of action for anticonvulsant 2-aminoacetamides.
Synthesis and Experimental Workflow
The synthesis of this compound and its analogs typically involves standard peptide coupling reactions. The general workflow for the synthesis and evaluation of these compounds is depicted below.
Caption: General workflow for the synthesis and evaluation of 2-aminoacetamide derivatives.
Conclusion
The 2-aminoacetamide scaffold represents a versatile and promising starting point for the development of novel anticonvulsant agents. While direct biological data for this compound is sparse, the well-documented efficacy of its structural analogs, such as Propylisopropyl acetamide and 2-Amino-N-(1,2-diphenylethyl)acetamide, underscores the potential of this chemical class. The data presented in this guide highlights the importance of systematic screening and structure-activity relationship studies in identifying potent and safe drug candidates. Further investigation into the precise molecular mechanisms of these compounds will be crucial for the rational design of next-generation antiepileptic therapies.
Assessing the Target Specificity of 2-Amino-N-isopropylacetamide: A Comparative Guide to Cross-Reactivity Profiling
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of a compound's specificity is a cornerstone of robust scientific research and preclinical drug development. Off-target interactions can lead to confounding experimental results, misinterpretation of biological effects, and potential safety liabilities. This guide provides a comprehensive framework for assessing the cross-reactivity of the small molecule, 2-Amino-N-isopropylacetamide, in various biological assays. While specific cross-reactivity data for this compound is not extensively available in public literature, this document presents a series of standardized experimental protocols and data presentation formats that can be employed to characterize its selectivity profile and that of other novel chemical entities.
The Imperative of Cross-Reactivity Screening
A tiered approach to cross-reactivity screening is often employed, beginning with closely related family members of the primary target and expanding to include a broader range of potential off-targets known to interact with similar chemical scaffolds. This "screening cascade" allows for a cost-effective and data-driven assessment of a compound's selectivity.
Quantitative Analysis of Cross-Reactivity
To facilitate a clear comparison of a compound's potency against various targets, quantitative data should be summarized in a structured format. The following tables provide templates for presenting inhibitory activity (IC50) or binding affinity (Ki) data from primary and cross-reactivity screening assays.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (µM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 0.1 | 1 |
| Kinase B | 1.5 | 15 |
| Kinase C | > 10 | > 100 |
| Kinase D | 0.8 | 8 |
| Kinase E | 5.2 | 52 |
| Kinase F | > 10 | > 100 |
Table 2: Hypothetical GPCR Binding Affinity Profile of this compound
| GPCR Target | Ki (nM) | Fold Selectivity vs. Primary Target |
| Primary Target GPCR X | 50 | 1 |
| GPCR Y | 800 | 16 |
| GPCR Z | > 10,000 | > 200 |
| Subtype 1 | 250 | 5 |
| Subtype 2 | 1,500 | 30 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality, comparable data. Below are methodologies for key experiments commonly used in cross-reactivity profiling.
Radiometric Kinase Inhibition Assay
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase. Inhibition of this process by a test compound is quantified.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well or 384-well microplates
-
Phosphocellulose filter plates or membranes
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillant
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a microplate, add the test compound dilutions or vehicle control (DMSO).
-
Add the kinase and substrate to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination and Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with wash buffer to remove unincorporated radiolabeled ATP.
-
Detection: Add scintillant to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
GPCR Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radioligand specific for the GPCR
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
96-well filter plates
-
Scintillation counter and scintillant
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then in binding buffer.
-
Assay Setup: In a 96-well plate, add the test compound dilutions or vehicle control.
-
Add the radioligand to all wells.
-
For determining non-specific binding, add the non-specific binding control to a subset of wells.
-
Reaction Initiation: Add the cell membranes to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach binding equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Detection: Add scintillant to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each compound concentration by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and then calculate the Ki using the Cheng-Prusoff equation.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were created using the DOT language to visualize a hypothetical signaling pathway, an experimental workflow for cross-reactivity screening, and a logical decision-making process based on the screening results.
A hypothetical signaling pathway for a GPCR target.
A general workflow for assessing compound cross-reactivity.
A decision-making tree based on cross-reactivity data.
Conclusion
Benchmarking 2-Amino-N-isopropylacetamide: A Comparative Performance Guide for PNA-Based Therapeutics and Diagnostics
For Immediate Release
A comprehensive guide establishing a framework for benchmarking the performance of 2-Amino-N-isopropylacetamide as a novel monomer in the synthesis of Peptide Nucleic Acids (PNAs) has been developed for researchers, scientists, and professionals in drug development. This document outlines the necessary experimental protocols and data presentation standards to objectively compare PNA oligomers incorporating this modified monomer against known PNA standards.
Peptide Nucleic Acids are synthetic DNA analogs with a pseudopeptide backbone, offering exceptional binding affinity and stability, making them promising candidates for therapeutic and diagnostic applications. The standard PNA backbone consists of repeating N-(2-aminoethyl)glycine units.[1][] The introduction of modifications to this backbone, such as the use of this compound (N-isopropylglycinamide), has the potential to enhance key properties like cellular uptake and nuclease resistance. This guide provides the methodology to quantify these potential enhancements.
Comparative Performance Data
To facilitate a direct comparison, all quantitative data from the proposed experiments should be summarized in the following tabular format.
Table 1: Hybridization Affinity of PNA Oligomers
| PNA Oligomer Sequence | Complementary DNA/RNA | Melting Temperature (Tm) (°C) | ΔTm (°C) vs. Standard PNA |
| Standard PNA | Target Sequence 1 | Experimental Value | 0 |
| PNA with this compound | Target Sequence 1 | Experimental Value | Calculated Value |
| Standard PNA | Target Sequence 2 | Experimental Value | 0 |
| PNA with this compound | Target Sequence 2 | Experimental Value | Calculated Value |
Table 2: Nuclease Resistance Profile
| PNA Oligomer | Nuclease | Incubation Time (hours) | Percent Degradation |
| Standard PNA | Serum Nucleases | 1, 4, 12, 24 | Experimental Values |
| PNA with this compound | Serum Nucleases | 1, 4, 12, 24 | Experimental Values |
| Standard PNA | 3'-Exonuclease | 1, 4, 12, 24 | Experimental Values |
| PNA with this compound | 3'-Exonuclease | 1, 4, 12, 24 | Experimental Values |
Table 3: Cellular Uptake Efficiency
| PNA Oligomer (Fluorescently Labeled) | Cell Line | Incubation Time (hours) | Mean Fluorescence Intensity |
| Standard PNA | HeLa | 4, 12, 24 | Experimental Values |
| PNA with this compound | HeLa | 4, 12, 24 | Experimental Values |
| Standard PNA | MCF-7 | 4, 12, 24 | Experimental Values |
| PNA with this compound | MCF-7 | 4, 12, 24 | Experimental Values |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
PNA Oligomer Synthesis
PNA oligomers are to be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][4]
-
Standard PNA Monomer: Fmoc-N-(2-aminoethyl)glycine with the respective protected nucleobase (A, T, C, G).
-
Modified PNA Monomer: Fmoc-protected this compound with the respective protected nucleobase.
-
Synthesis Procedure:
-
The PNA sequence is assembled on a solid support resin (e.g., Rink Amide resin).
-
The Fmoc protecting group is removed from the resin.
-
The first PNA monomer is coupled to the resin using a suitable activating agent (e.g., HATU).
-
The Fmoc group of the newly added monomer is removed.
-
The coupling and deprotection steps are repeated for each subsequent monomer in the desired sequence.
-
After the final monomer is added, the PNA oligomer is cleaved from the resin and deprotected.
-
The crude PNA is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the PNA oligomer are confirmed by mass spectrometry.
-
Thermal Melting Analysis of PNA-DNA/RNA Duplexes
This experiment determines the thermal stability of the PNA bound to its complementary nucleic acid target.[5][6]
-
Procedure:
-
PNA and complementary DNA or RNA oligonucleotides are annealed in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
The absorbance of the solution at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5 °C/minute).
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, identified as the inflection point of the melting curve.
-
The Tm of the PNA containing this compound is compared to that of the standard PNA.
-
Nuclease Resistance Assay
This assay evaluates the stability of the PNA oligomers in the presence of nucleases.[7]
-
Procedure:
-
The PNA oligomers are incubated in human serum or with a specific nuclease (e.g., a 3'-exonuclease) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 4, 12, and 24 hours).
-
The reaction is quenched, and the samples are analyzed by RP-HPLC or gel electrophoresis to quantify the amount of intact PNA remaining.
-
The degradation profile of the modified PNA is compared to that of the standard PNA to determine relative stability.
-
Cellular Uptake Analysis
This experiment measures the efficiency with which the PNA oligomers are taken up by cultured cells.[8][9][10]
-
Procedure:
-
The PNA oligomers are labeled with a fluorescent dye (e.g., fluorescein).
-
The labeled PNAs are added to the culture medium of mammalian cells (e.g., HeLa or MCF-7).
-
The cells are incubated for various time periods (e.g., 4, 12, and 24 hours).
-
After incubation, the cells are washed to remove any PNA that has not been internalized.
-
The intracellular fluorescence is quantified using flow cytometry or visualized by fluorescence microscopy.
-
The cellular uptake of the modified PNA is compared to that of the standard PNA.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. chempep.com [chempep.com]
- 3. Fmoc PNA Monomers for PNA Oligo Synthesis | PNA Bio [pnabio.com]
- 4. 121.254.169.23 [121.254.169.23]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-N-isopropylacetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Amino-N-isopropylacetamide, fostering a culture of safety and compliance.
I. Immediate Safety Considerations
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.
-
Hand Protection: Nitrile rubber gloves should be worn to avoid skin contact.
-
Body Protection: A laboratory coat is required to protect against accidental spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
II. Hazard and Disposal Data Summary
The following table summarizes key hazard information and disposal recommendations derived from related compounds. This data should be used as a precautionary guide for handling and disposing of this compound.
| Parameter | Information from this compound Hydrochloride | Information from Acetamide | Recommendation for this compound |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H351: Suspected of causing cancer | Treat as a skin, eye, and respiratory irritant, and a potential carcinogen. |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation. | P501: Dispose of contents/container to an approved waste disposal plant. | Dispose of as hazardous chemical waste through a licensed contractor. |
III. Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to treat it as hazardous chemical waste. Adherence to the following procedural steps is essential for safe and compliant disposal.
Methodology for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Treat all forms of this compound waste (pure compound, solutions, and contaminated materials) as hazardous.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
-
Containerization:
-
Place all waste containing this compound into a designated, leak-proof, and chemically compatible hazardous waste container.
-
Ensure the container is clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be cool and dry.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup.
-
Provide a complete and accurate description of the waste to the disposal company.
-
Spill Response:
In the event of a spill, the following steps should be taken:
-
Evacuate and secure the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling 2-Amino-N-isopropylacetamide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-N-isopropylacetamide. It outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Equipment and Specifications |
| Eye and Face Protection | Wear chemical safety goggles or a face shield.[1][2][3] Standard safety glasses are not sufficient. |
| Skin Protection | Gloves: Wear appropriate chemical-resistant gloves.[1][2][3] The specific material should be chosen based on the solvent used and the duration of handling. Nitrile gloves are a common choice for general laboratory use, but always consult the glove manufacturer's compatibility charts. Lab Coat/Protective Clothing: A standard lab coat should be worn.[1] For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls are recommended.[4] |
| Respiratory Protection | Work in a well-ventilated area, such as a chemical fume hood.[1][2][3][5] If ventilation is inadequate or if dusts/aerosols may be generated, a NIOSH/MSHA approved respirator should be used.[3][6] |
Safe Handling Protocol
Follow these step-by-step instructions for the safe handling of this compound from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[6][7]
-
Clear the workspace of any unnecessary items to prevent contamination.
-
Gather all necessary equipment and reagents before starting the procedure.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat.
-
Don chemical safety goggles and a face shield if there is a splash hazard.
-
Wear the appropriate chemical-resistant gloves. Ensure gloves are inspected for any signs of damage before use.
3. Handling the Chemical:
-
Conduct all weighing and transferring of this compound within a chemical fume hood to avoid inhalation of any dust or vapors.[3]
-
Avoid all personal contact with the chemical, including inhalation.[5]
-
Use a spatula or other appropriate tools for transferring the solid material.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[1]
4. Immediate First Aid Measures:
-
If on skin: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1]
-
If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
5. Spill and Contamination Response:
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).
-
Collect the absorbed material and place it in a suitable, labeled container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Take off any contaminated clothing and wash it before reuse.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused or waste this compound in a designated hazardous waste container. This container should be clearly labeled.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, regional, and national regulations.[2][3] Consult your institution's environmental health and safety (EHS) department for specific guidelines.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound hydrochloride | 614718-86-4 [amp.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
